molecular formula C9H7FO B1406142 1-Ethynyl-2-fluoro-3-methoxybenzene CAS No. 1402353-80-3

1-Ethynyl-2-fluoro-3-methoxybenzene

Cat. No.: B1406142
CAS No.: 1402353-80-3
M. Wt: 150.15 g/mol
InChI Key: XMKCAGHCGWMUGI-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-3-methoxybenzene (CAS 1402353-80-3) is a versatile aromatic building block with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol. This compound is characterized as a yellow to colorless liquid . Its structure incorporates multiple functional groups—an ethynyl unit, a fluorine atom, and a methoxy group on a benzene ring—making it a valuable scaffold in various research applications, particularly in organic synthesis and medicinal chemistry . The ethynyl group is highly reactive in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the construction of complex conjugated structures and molecular frameworks . In pharmaceutical research, this compound serves as a key intermediate in the development of novel bioactive molecules. The presence of fluorine can enhance metabolic stability, lipophilicity, and membrane permeability, which are critical properties in drug design . Similarly, the ethynyl group allows for further functionalization to create potential drug candidates. Researchers utilize this chemical in exploring new therapeutic agents and in the synthesis of advanced materials. It is supplied as a liquid and should be stored sealed in a dry environment at room temperature (20-22 °C) . Please note : This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKCAGHCGWMUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethynyl-2-fluoro-3-methoxybenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Ethynyl-2-fluoro-3-methoxybenzene

Part 1: Executive Technical Summary

This compound (EFMB) is a high-value fluorinated building block used primarily in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally, it belongs to the class of arylacetylenes , characterized by a terminal alkyne handle that enables versatile coupling reactions (Sonogashira, Click Chemistry).[1]

Its specific substitution pattern—a fluorine atom at the C2 position (ortho to the alkyne) and a methoxy group at C3—imparts unique physicochemical properties.[1] The C2-fluorine atom provides metabolic protection against ring oxidation and induces a specific conformational bias via electrostatic repulsion with the alkyne


-system, a critical feature for binding affinity in neuropharmacological targets.

Part 2: Physicochemical Profile & Structural Dynamics[1]

The utility of EFMB lies in the interplay between its three functional groups. The table below summarizes its core properties and electronic behaviors.

Table 1: Physicochemical & Electronic Properties
PropertyValue / CharacteristicSignificance in Drug Design
Molecular Formula C₉H₇FOFragment MW: 150.15 g/mol
Physical State Low-melting solid or oilLipophilic nature facilitates BBB penetration in derivatives.
C2-Fluorine Effect

-Inductive Electron Withdrawal
Lowers the pKa of the terminal alkyne proton (~24), increasing reactivity in cross-coupling.
C3-Methoxy Effect

-Electron Donation
Increases electron density on the ring; acts as a weak H-bond acceptor.
LogP (Predicted) ~2.8 - 3.2Optimized for CNS drug discovery (Lipinski compliant).[1]
Metabolic Stability High (at C2 position)The C2-F blocks metabolic hydroxylation at the ortho-position.
Structural Logic: The "Ortho-Fluorine" Lock

Unlike non-fluorinated analogs, the C2-fluorine atom in EFMB creates a "dipole lock." The high electronegativity of fluorine creates a repulsive interaction with the electron-rich alkyne triple bond. This restricts free rotation around the phenyl-alkyne axis, pre-organizing the molecule into a planar or near-planar conformation often required for receptor binding pockets (e.g., mGluR5 allosteric sites).[1]

Part 3: Synthetic Routes & Methodologies

The synthesis of EFMB typically proceeds via two primary pathways: Sonogashira Coupling (Route A) or Seyferth-Gilbert Homologation (Route B).[1] Route A is preferred for industrial scalability, while Route B is used when the aldehyde precursor is more accessible.[1]

Route A: Sonogashira Coupling (Standard Protocol)

This route utilizes a palladium-catalyzed cross-coupling between a commercially available aryl halide and trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Step-by-Step Protocol:

  • Reagents: 1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%), Et₃N (solvent/base), TMS-acetylene (1.2 eq).[1]

  • Coupling:

    • Charge a flame-dried flask with the aryl bromide, Pd catalyst, and CuI under Argon.

    • Add degassed Et₃N followed by TMS-acetylene dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

    • Mechanistic Note: The C2-fluorine accelerates oxidative addition due to electron withdrawal but may slightly hinder transmetallation sterically.

  • Deprotection:

    • Dissolve the intermediate (TMS-arylalkyne) in MeOH.[1]

    • Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.

    • Purification: Aqueous workup followed by silica gel chromatography (Hexanes/EtOAc).[1]

Route B: Seyferth-Gilbert Homologation

Used when starting from 2-fluoro-3-methoxybenzaldehyde .

  • Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, MeOH.

  • Procedure: The aldehyde reacts with the phosphonate carbanion.[1] The intermediate decomposes to release N₂ and phosphate, generating the terminal alkyne directly in one step.[1]

Part 4: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream divergence into high-value applications.

EFMB_Pathways cluster_legend Pathway Legend Precursor_A 1-Bromo-2-fluoro- 3-methoxybenzene Inter_TMS TMS-Protected Intermediate Precursor_A->Inter_TMS Pd(PPh3)2Cl2, CuI TMS-Acetylene Precursor_B 2-Fluoro-3-methoxy- benzaldehyde Target 1-ETHYNYL-2-FLUORO- 3-METHOXYBENZENE (EFMB) Precursor_B->Target Bestmann-Ohira Rgt. Seyferth-Gilbert Inter_TMS->Target K2CO3, MeOH (Desilylation) App_Click Triazole Libraries (Click Chemistry) Target->App_Click CuAAC (Azides) App_Sonogashira mGluR5 Antagonists (Biaryl Alkynes) Target->App_Sonogashira Pd-Coupling (Heterocycles) App_PET 18F-Radioligands (PET Imaging) Target->App_PET Late-stage Functionalization key Blue: Standard Route | Red: Alternative Route

Caption: Synthetic divergence for EFMB. Route A (Blue) is the standard commercial pathway; Route B (Red) is the aldehyde-based alternative.[1] Downstream nodes represent primary medicinal chemistry applications.

Part 5: Applications in Drug Discovery (mGluR5)

The primary application of EFMB is as a "warhead" or linker in the development of mGluR5 antagonists, which are investigated for treating anxiety, depression, and Fragile X syndrome.[1]

Mechanism of Action

EFMB serves as the lipophilic core for Negative Allosteric Modulators (NAMs) .[1]

  • MPEP/MTEP Analogs: The ethynyl group mimics the acetylene bridge found in MPEP (2-methyl-6-(phenylethynyl)pyridine).[1]

  • Binding Pocket: The 2-fluoro group occupies a specific hydrophobic pocket in the mGluR5 transmembrane domain, while the 3-methoxy group can engage in hydrogen bonding with serine or threonine residues.

Experimental Validation (Self-Validating Protocol)

To verify the identity and purity of synthesized EFMB before biological testing, use the following analytical checkpoints:

  • ¹H NMR (400 MHz, CDCl₃): Look for the acetylenic proton singlet (

    
     ~3.0-3.5 ppm).[1] The coupling constants of the aromatic protons will show characteristic splitting due to the Fluorine-Hydrogen coupling (
    
    
    
    ).[1]
  • ¹³C NMR: The acetylenic carbons will appear at

    
     ~80-85 ppm. The C-F carbon will appear as a doublet with a large coupling constant (
    
    
    
    Hz).[1]
  • IR Spectroscopy: A sharp, weak band at ~2100-2200 cm⁻¹ confirms the presence of the C≡C stretch.

References

  • Vertex Pharmaceuticals. (2005).[1] Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry.

  • National Institutes of Health (NIH). (2010).[1] Structure–Activity Relationships of Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives. Journal of Medicinal Chemistry.

  • BLD Pharm. (2024).[1] this compound Product Entry & CAS Data.

  • Organic Chemistry Portal. (2024).[1] Sonogashira Coupling: Mechanism and Recent Literature.

  • ChemRxiv. (2023).[1] Synthesis of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.

Sources

Strategic Utilization of 1-Ethynyl-2-fluoro-3-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethynyl-2-fluoro-3-methoxybenzene: Synthetic Architecture & Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

This compound (CAS 1402353-80-3) represents a high-value pharmacophore scaffold in modern drug discovery. Characterized by a trisubstituted benzene ring featuring a terminal alkyne, an ortho-fluorine, and a meta-methoxy group, this molecule serves as a critical intermediate for synthesizing metabotropic glutamate receptor 5 (mGluR5) modulators, tyrosine kinase inhibitors, and "click-ready" chemical biology probes.

The specific substitution pattern—fluorine sandwiched between the alkyne and the methoxy group—is not arbitrary. It exploits the fluorine effect to modulate metabolic stability (blocking the labile para-position relative to the alkyne or protecting the methoxy group from O-demethylation) and influence the conformational preference of the molecule via electrostatic repulsion.

Chemical Identifiers & Properties[1][2][3][4][5][6]
PropertyData
Chemical Name This compound
CAS Number 1402353-80-3
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
SMILES COc1cccc(C#C)c1F
Physical State Liquid or Low-melting Solid (Predicted)
Boiling Point ~215°C (Predicted at 760 mmHg)
Key Functional Groups Terminal Alkyne (Click-ready), Aryl Fluoride, Ether

Synthetic Pathways: Causality & Design

The synthesis of this compound is typically approached via two primary methodologies. The choice of route depends on the starting material availability and the scale of production.

Route A: Sonogashira Coupling (Industrial Preferred)

This route utilizes 1-bromo-2-fluoro-3-methoxybenzene as the precursor. It is preferred for scale-up due to the robustness of palladium-catalyzed cross-coupling.

  • Mechanism: Pd(0)/Cu(I) catalyzed coupling with trimethylsilylacetylene (TMSA), followed by desilylation.

  • Why this route? Aryl bromides are generally more stable and cheaper than iodides, though slightly less reactive. The TMS protection prevents homocoupling (Glaser coupling) of the alkyne.

Route B: Seyferth-Gilbert Homologation (Lab Scale)

This route starts from 2-fluoro-3-methoxybenzaldehyde .

  • Mechanism: Reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Why this route? It avoids heavy metal catalysts (Pd/Cu) in the final step and converts the aldehyde directly to the terminal alkyne in one pot under mild basic conditions.

Visualization of Synthetic Logic

Synthesis_Pathways cluster_legend Pathway Logic Start_Br 1-Bromo-2-fluoro- 3-methoxybenzene TMS_Int TMS-Protected Intermediate Start_Br->TMS_Int Sonogashira: Pd(PPh3)2Cl2, CuI TMS-Acetylene, Et3N Start_Ald 2-Fluoro-3-methoxy- benzaldehyde Product 1-Ethynyl-2-fluoro- 3-methoxybenzene Start_Ald->Product Seyferth-Gilbert: Bestmann-Ohira Rgt K2CO3, MeOH TMS_Int->Product Deprotection: K2CO3, MeOH legend_text Blue Path: Scalable/Industrial Red Path: Lab/Metal-Free

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for bulk synthesis; Route B (Red) is efficient for small-scale library generation.

Detailed Experimental Protocol

This section details the Sonogashira Coupling method, as it is the industry standard for generating high-purity aryl alkynes.

Phase 1: Cross-Coupling

Objective: Install the protected alkyne handle.

  • Reagents:

    • Substrate: 1-Bromo-2-fluoro-3-methoxybenzene (1.0 equiv)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

    • Co-catalyst: Copper(I) iodide [CuI] (0.01 equiv)

    • Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

  • Procedure:

    • Inerting: Charge a flame-dried round-bottom flask with the aryl bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen must be excluded to prevent alkyne homocoupling.

    • Addition: Add degassed THF and Et₃N via syringe. Add TMSA dropwise.

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The formation of the TMS-intermediate is usually quantitative.

    • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

Phase 2: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.

  • Reagents:

    • Substrate: TMS-intermediate from Phase 1.

    • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv).

    • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add K₂CO₃ and stir at room temperature for 1–2 hours.

    • Validation: Monitor the disappearance of the TMS peak in NMR or the shift in Rf.

    • Purification: Dilute with water, extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Validation Criteria (Self-Correction)
  • IR Spectroscopy: Look for the sharp, diagnostic C≡C stretch at ~2100–2120 cm⁻¹ and the C≡C-H stretch at ~3250–3300 cm⁻¹ .

  • ¹H NMR: The terminal alkyne proton typically appears as a singlet (or doublet due to long-range F-coupling) at δ 3.0–3.5 ppm .

Medicinal Chemistry Applications

A. mGluR5 Negative Allosteric Modulators (NAMs)

The ethynyl-fluorobenzene motif is a "privileged structure" in designing antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target for anxiety, depression, and Fragile X syndrome.

  • Mechanism: The alkyne acts as a rigid linker that orients the distal aromatic rings into the allosteric binding pocket.

  • Fluorine Role: The 2-fluoro substituent locks the conformation of the benzene ring relative to the alkyne via electronic repulsion with the pi-system, reducing the entropic penalty of binding.

B. Chemical Biology & Click Chemistry

The terminal alkyne is a bio-orthogonal handle.

  • Workflow: Researchers incorporate this scaffold into drug candidates.[1][2][3]

  • Activity-Based Protein Profiling (ABPP): Following incubation with a proteome, a "click" reaction (CuAAC) with an azide-fluorophore allows visualization of where the drug binds.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Central Benzene Core Alkyne Terminal Alkyne (C1) (Warhead / Linker) Core->Alkyne Rigid Attachment Fluorine Fluorine (C2) (Metabolic Block / Conformation) Core->Fluorine Ortho-Substitution Methoxy Methoxy (C3) (H-Bond Acceptor / Solubility) Core->Methoxy Meta-Substitution Target Target Binding (e.g., mGluR5, Kinase) Alkyne->Target Pi-Pi Stacking / Covalent Probe Fluorine->Target Prevents Oxidative Metabolism Methoxy->Target Dipole Interaction

Figure 2: SAR deconstruction of the molecule. The specific arrangement of F and OMe groups optimizes both pharmacokinetics and binding affinity.

Handling and Safety

  • Stability: Terminal acetylenes can polymerize or decompose if stored improperly. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hazards:

    • Flammability: High. Keep away from heat/sparks.

    • Reactivity: Incompatible with strong oxidizing agents and heavy metals (forms explosive metal acetylides, particularly with Silver or Copper in the absence of ligands).

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Alper, P. B., et al. (2010). Acetylene Group, Friend or Foe in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. (Contextual reference on alkyne utility in mGluR5 antagonists).

Sources

An In-depth Technical Guide to 2-Fluoro-3-Methoxy Substituted Alkynes: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and methoxy functionalities into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacological properties.[1][2] This technical guide provides a comprehensive literature review of 2-fluoro-3-methoxy substituted alkynes, a unique class of compounds possessing a "push-pull" electronic system. While direct literature on this specific substitution pattern is nascent, this guide synthesizes information from related fields to project the synthesis, predict the reactivity, and propose the potential applications of these promising molecules. We will delve into plausible synthetic strategies, explore the anticipated influence of the vicinal fluoro and methoxy groups on the alkyne's reactivity in key organic transformations, and discuss their potential in drug discovery and materials science.

Introduction: The Allure of Fluorine and Methoxy in Concert

The alkyne functional group, with its linear geometry and rich reactivity, is a versatile building block in organic synthesis.[3] The introduction of a fluorine atom and a methoxy group at the 2- and 3-positions, respectively, creates a unique electronic environment. The highly electronegative fluorine atom acts as a potent electron-withdrawing group, polarizing the triple bond and rendering the alkyne susceptible to nucleophilic attack.[4] Conversely, the methoxy group, an electron-donating group, can influence the regioselectivity of reactions and modulate the overall electronic character of the molecule. This "push-pull" arrangement is anticipated to unlock novel reactivity and provide access to unique molecular architectures.

In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] The methoxy group is also a common feature in drug molecules, often involved in hydrogen bonding and improving pharmacokinetic profiles. The combination of these two functionalities on an alkyne scaffold presents an exciting opportunity for the design of novel therapeutic agents.

Plausible Synthetic Strategies

While no definitive, step-by-step protocol for the synthesis of 2-fluoro-3-methoxy substituted alkynes has been extensively reported, we can extrapolate from established methodologies for the synthesis of related compounds, such as vicinal halo-alkoxy alkanes and functionalized propargyl ethers.[5]

A potential synthetic approach could involve a multi-step sequence starting from a suitable propargyl alcohol.

G cluster_0 Plausible Synthetic Pathway Start Propargyl Alcohol Step1 Protection of Alcohol Start->Step1 e.g., TBDMSCl, Imidazole Step2 Halogenation Step1->Step2 e.g., NBS, PPh3 Step3 Fluorination Step2->Step3 e.g., AgF, KF Step4 Deprotection Step3->Step4 e.g., TBAF Step5 Alkylation to Methoxy Ether Step4->Step5 e.g., NaH, MeI End 2-Fluoro-3-Methoxy Substituted Alkyne Step5->End

Figure 1: A proposed synthetic workflow for 2-fluoro-3-methoxy substituted alkynes.

Detailed Protocol (Hypothetical):

  • Protection of the Hydroxyl Group: The starting propargyl alcohol would first have its hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

  • Halogenation of the Alkyne: The protected propargyl alcohol could then undergo halogenation at the terminal alkyne position. This might be achieved using reagents like N-bromosuccinimide (NBS) in the presence of triphenylphosphine.

  • Fluorination: The resulting halo-alkyne could then be subjected to a nucleophilic fluorination reaction. Reagents such as silver fluoride (AgF) or potassium fluoride (KF) could potentially be employed for this transformation.

  • Deprotection: Following successful fluorination, the protecting group on the hydroxyl group would be removed. For a TBDMS group, tetrabutylammonium fluoride (TBAF) is a standard deprotection agent.

  • O-Alkylation: The final step would involve the alkylation of the deprotected hydroxyl group to a methoxy group. This can typically be achieved using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of methyl iodide (MeI).

It is important to note that the development of a robust and high-yielding synthesis will require careful optimization of reaction conditions and reagents for each step.

Predicted Reactivity: A "Push-Pull" System

The 2-fluoro-3-methoxy substitution pattern is expected to significantly influence the reactivity of the alkyne, creating a "push-pull" system that enhances its electrophilicity and modulates its behavior in various reactions.

Nucleophilic Addition

The strong electron-withdrawing effect of the fluorine atom at the 2-position will render the alkyne highly susceptible to nucleophilic attack.[4] This is a key feature of electron-deficient alkynes.[6] The methoxy group at the 3-position, being electron-donating, will likely direct the nucleophilic attack to the carbon atom bearing the fluorine (C2).

G cluster_0 Nucleophilic Addition Reactants 2-Fluoro-3-Methoxy Alkyne + Nucleophile (Nu-) TransitionState Nucleophilic attack at C2 Reactants->TransitionState Product Vinyl Anion Intermediate TransitionState->Product

Figure 2: Proposed mechanism for nucleophilic addition.

Cycloaddition Reactions

"Push-pull" alkynes are known to be excellent partners in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions.[7] The polarized nature of the 2-fluoro-3-methoxy alkyne should facilitate these reactions, potentially leading to the formation of highly functionalized cyclic compounds. For instance, in a [3+2] cycloaddition with an azide, the regioselectivity would be influenced by the electronic bias of the alkyne.

Electrophilic Addition

While the electron-deficient nature of the alkyne will generally disfavor electrophilic addition, such reactions are not entirely precluded. The outcome of electrophilic additions will be a delicate balance between the electron-withdrawing fluorine and the electron-donating methoxy group. The regioselectivity of such reactions would provide valuable insight into the electronic distribution within the molecule.

Potential Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2-fluoro-3-methoxy substituted alkynes make them attractive scaffolds for various applications.

Medicinal Chemistry

The incorporation of this motif into bioactive molecules could offer several advantages:

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[1]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

  • Modulation of Physicochemical Properties: The combination of fluorine and a methoxy group can be used to fine-tune properties like lipophilicity and polarity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Table 1: Potential Impact of 2-Fluoro-3-Methoxy Alkyne Moiety in Drug Design

PropertyPredicted ImpactRationale
Metabolic Stability IncreasedThe C-F bond is resistant to enzymatic cleavage.
Binding Affinity Potentially IncreasedFluorine can act as a hydrogen bond acceptor or engage in other non-covalent interactions.
Lipophilicity ModulatedThe fluorine increases lipophilicity, while the methoxy group can either increase or decrease it depending on the molecular context.
Bioavailability Potentially ImprovedFine-tuning of physicochemical properties can lead to better absorption and distribution.
Materials Science

The polarized nature of these alkynes makes them interesting candidates for the development of novel organic materials with applications in electronics and optics. The "push-pull" system can lead to materials with significant nonlinear optical (NLO) properties.

Spectroscopic Characterization

The characterization of 2-fluoro-3-methoxy substituted alkynes would rely heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

  • ¹⁹F NMR: This would be the most definitive technique for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling constants would provide valuable structural information.[8][9]

  • ¹H and ¹³C NMR: These spectra would reveal the overall carbon and proton framework of the molecule. The chemical shifts of the alkyne carbons would be particularly informative about the electronic effects of the substituents.

  • IR Spectroscopy: The characteristic C≡C stretching vibration would be observed in the IR spectrum, typically in the region of 2100-2260 cm⁻¹.[2][10] The presence of the C-F and C-O bonds would also give rise to characteristic absorption bands.

Future Outlook

The field of 2-fluoro-3-methoxy substituted alkynes is ripe for exploration. The development of efficient and reliable synthetic methods is the most critical next step. Once these compounds are readily accessible, a thorough investigation of their reactivity in a wide range of organic transformations will undoubtedly uncover novel and useful chemical behavior. Furthermore, the synthesis and biological evaluation of molecules incorporating this unique scaffold could lead to the discovery of new therapeutic agents with improved pharmacological profiles. The exploration of their properties in materials science also holds significant promise. This guide serves as a foundational roadmap for researchers venturing into this exciting and underexplored area of organic chemistry.

References

A comprehensive list of references will be provided upon the availability of more direct research on the topic. The current understanding is built upon the foundational principles of organic chemistry and the specific literature cited within the text regarding related compound classes and reaction mechanisms.

Sources

An In-depth Technical Guide to the Steric Hindrance Analysis of 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of steric hindrance in 1-Ethynyl-2-fluoro-3-methoxybenzene. As a molecule with a unique substitution pattern on an aromatic ring, understanding its steric profile is crucial for predicting its reactivity, designing selective transformations, and elucidating its potential role in various applications, from materials science to medicinal chemistry. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships behind experimental and computational choices, ensuring a robust and self-validating analytical approach.

Introduction: Deconstructing the Steric Landscape of this compound

The spatial arrangement of atoms within a molecule, and the non-bonded interactions that arise from this arrangement, are fundamental to its chemical behavior. This phenomenon, known as steric hindrance, governs reaction rates, dictates selectivity, and influences molecular conformations.[1] In the case of this compound, the ortho-positioning of the ethynyl, fluoro, and methoxy groups creates a sterically crowded environment on one face of the benzene ring.

The primary substituents contributing to the steric profile are:

  • The Ethynyl Group: A linear and relatively small group, its primary steric impact arises from its interaction with adjacent substituents, potentially influencing their orientation and the accessibility of the triple bond for reactions like cycloadditions or metal-catalyzed couplings.[2][3]

  • The Fluoro Group: While fluorine is the smallest of the halogens, its high electronegativity can influence the local electronic environment. Its steric contribution, though modest, cannot be disregarded, especially in concert with the adjacent methoxy group.

  • The Methoxy Group: The methyl group of the methoxy substituent is not coplanar with the benzene ring and can rotate. This rotation creates a "cone" of steric influence that can significantly hinder the approach of reactants to the neighboring ethynyl and fluoro groups.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in chemical transformations. For instance, in reactions involving the ethynyl group, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the adjacent fluoro and methoxy groups can be expected to influence the reaction rate and potentially the regioselectivity.[4][5][6]

Experimental Approaches to Quantifying Steric Hindrance

Direct experimental measurement provides invaluable, real-world data on the steric environment of a molecule. The following techniques are central to a thorough analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei.[7] For steric hindrance analysis, both ¹H and ¹³C NMR are indispensable.

Key NMR Experiments and Their Rationale:

  • ¹H NMR Chemical Shifts: Protons in sterically congested environments often exhibit unusual chemical shifts due to through-space interactions with neighboring groups.[8] In our target molecule, the aromatic protons will be influenced by the electronic effects of the substituents, while the methoxy protons could show shifts indicative of restricted rotation if steric hindrance is significant.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are the gold standard for determining spatial proximity between protons. By observing cross-peaks between the methoxy protons and the aromatic protons or the ethynyl proton, we can gain direct evidence of their through-space interactions and preferred conformations.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, we can study dynamic processes such as the rotation of the methoxy group. A significant steric barrier to rotation would be observable as a broadening and eventual splitting of the methoxy proton signal at low temperatures.

Experimental Protocol: Variable Temperature ¹H NMR

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Temperature Variation: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Data Analysis: Monitor the chemical shifts and line shapes of the methoxy and aromatic proton signals as a function of temperature. Note any significant broadening or splitting of signals, which would indicate the slowing of dynamic processes due to steric hindrance.

  • Quantitative Analysis: Use appropriate software to perform lineshape analysis on the temperature-dependent spectra to calculate the activation energy for the rotational barrier of the methoxy group.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state.[9][10] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are direct indicators of steric strain.

Information Gained from X-ray Crystallography:

  • Conformational Analysis: The crystal structure will reveal the preferred orientation of the methoxy group relative to the ethynyl and fluoro substituents. Deviations from idealized geometries can be quantified to assess the degree of steric strain.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice can provide insights into how steric factors influence solid-state properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality.[9] This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal, and the diffraction pattern is collected by a detector.[9]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a detailed three-dimensional model of the molecule.[9]

Table 1: Representative Data from X-ray Crystallography for a Substituted Benzene

ParameterIdealized Value (sp² C)Expected for this compoundImplication of Deviation
C-C-C bond angle in ring120°Deviations from 120°Ring strain due to bulky substituents
C-O-C bond angle (methoxy)~109.5°May be largerRelief of steric strain
Torsional angle (Cring-Cring-O-Cmethyl)VariesA non-zero angle indicates out-of-plane twistingSignificant steric hindrance

Computational Chemistry: A Predictive and Complementary Approach

Computational modeling provides a powerful means to predict and rationalize the steric properties of this compound, often guiding experimental design.[11]

Molecular Mechanics and Conformational Analysis

Molecular mechanics methods can be used to perform a conformational search to identify the lowest energy conformations of the molecule. This is particularly useful for assessing the rotational barrier of the methoxy group.

Density Functional Theory (DFT) Calculations

DFT provides a more accurate quantum mechanical description of the molecule's electronic structure.

Key DFT Calculations:

  • Geometry Optimization: This calculation finds the lowest energy structure of the molecule, providing theoretical bond lengths, bond angles, and torsional angles that can be compared with experimental data.

  • Frequency Calculations: These calculations confirm that the optimized structure is a true energy minimum and can be used to predict the vibrational spectrum (e.g., IR), which can be compared with experimental data.

  • Steric Parameter Calculation: DFT can be used to calculate various steric parameters, such as buried volume (%VBuried), which quantifies the space occupied by a substituent.[12]

Workflow for Computational Steric Hindrance Analysis

G cluster_0 Computational Workflow A Build Initial 3D Structure B Molecular Mechanics Conformational Search A->B  Initial guess C Identify Low Energy Conformers B->C  Energy minimization D DFT Geometry Optimization of Conformers C->D  For highest accuracy E DFT Frequency Calculation D->E  Verify minimum energy F Calculate Steric Parameters (e.g., %VBuried) D->F  Quantify steric bulk G Analyze Results and Compare with Experiment E->G F->G

Caption: A typical workflow for the computational analysis of steric hindrance.

Synthesis and Reactivity: The Manifestation of Steric Effects

The steric environment of this compound will directly impact its synthesis and subsequent reactions.

Synthesis

The synthesis of this molecule would likely involve the introduction of the ethynyl group onto a pre-existing 1-fluoro-2-methoxybenzene or a related precursor. The steric bulk of the existing substituents could influence the efficiency of this transformation. For example, a Sonogashira coupling to introduce the ethynyl group might be slower compared to a less hindered substrate.

Reactivity of the Ethynyl Group

The ethynyl group is a versatile functional handle for a variety of transformations.

  • Click Chemistry (CuAAC): The reaction of the terminal alkyne with an azide is a cornerstone of modern chemical synthesis.[4][13] The steric hindrance from the ortho-fluoro and methoxy groups would be expected to decrease the rate of this reaction compared to an unhindered phenylacetylene.[6] However, the high efficiency of click chemistry often overcomes moderate steric hindrance.[5]

  • Metal-Catalyzed Couplings: Reactions such as head-to-head dimerization can be sensitive to steric effects.[14] The substitution pattern of this compound may favor certain reaction pathways or require specific catalysts to overcome steric barriers.

Logical Relationship of Steric Hindrance and Reactivity

G A This compound B Ortho-substituents (F, OMe) A->B  has C Steric Hindrance around Ethynyl Group B->C  create D Reduced Accessibility of Triple Bond C->D  leads to E Slower Reaction Rates (e.g., CuAAC) D->E  results in F Potential for Altered Regioselectivity D->F  may result in

Caption: The causal chain from molecular structure to reactivity.

Conclusion and Future Directions

The steric hindrance analysis of this compound requires a multi-faceted approach that integrates experimental and computational techniques. While NMR spectroscopy provides insights into the molecule's dynamic behavior in solution, X-ray crystallography offers a definitive view of its solid-state structure. Computational chemistry serves as a powerful predictive tool to rationalize experimental findings and guide further investigations.

For drug development professionals, a thorough understanding of the steric profile of this molecule and its derivatives is crucial for predicting binding interactions with biological targets. For materials scientists, controlling the steric environment can influence the packing and bulk properties of polymers or other materials derived from this building block. The methodologies outlined in this guide provide a robust framework for a comprehensive steric hindrance analysis, enabling the rational design of future experiments and the confident application of this versatile chemical entity.

References

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Methodological & Application

Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a powerful and reliable method for covalently linking molecular fragments.[1][2] Its high efficiency, broad functional group tolerance, and stereospecificity have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3] This guide focuses on a specific, electronically-tuned building block: 1-Ethynyl-2-fluoro-3-methoxybenzene .

The substitution pattern on this aromatic alkyne is of particular interest. The ortho-fluoro group acts as a potent electron-withdrawing group, while the meta-methoxy group is electron-donating. This electronic arrangement modulates the reactivity of the terminal alkyne, influencing the kinetics of the CuAAC reaction. Understanding these effects is critical for designing efficient syntheses and developing robust protocols. These application notes provide the theoretical background, practical considerations, and detailed experimental protocols for successfully employing this versatile building block in CuAAC reactions.

Mechanistic Foundations: The CuAAC Catalytic Cycle

The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it proceeds through a stepwise mechanism mediated by a copper(I) catalyst.[1][4] This catalytic cycle dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition and, crucially, yields exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][4][5]

The key steps are as follows:

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the Cu(I) catalyst to the terminal alkyne, followed by deprotonation to form a highly reactive copper-acetylide intermediate. The electron-withdrawing fluorine atom on this compound increases the acidity of the acetylenic proton, which can facilitate this step.[6]

  • Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event to form a six-membered copper-triazolide intermediate.

  • Protonolysis and Product Release: The copper-triazolide intermediate undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide (R¹-C≡C-Cu) Cu_I->Cu_Acetylide Alkyne R¹-C≡CH (this compound) Alkyne->Cu_Acetylide -H⁺ Azide R²-N₃ Intermediate_Complex Intermediate Complex Azide->Intermediate_Complex Product 1,4-Triazole Product Cu_Acetylide->Intermediate_Complex Cu_Triazolide Copper Triazolide Intermediate_Complex->Cu_Triazolide Cyclization Cu_Triazolide->Cu_I Catalyst Regeneration Cu_Triazolide->Product +H⁺

Figure 1: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Protocol: CuAAC of this compound

This protocol describes a general procedure for the reaction of this compound with a generic azide (e.g., Benzyl Azide) using an in-situ generated Cu(I) catalyst.

Materials and Equipment
  • Reagents: this compound, Benzyl Azide (or other organic azide), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium L-Ascorbate, appropriate solvents (e.g., DMSO, t-BuOH, H₂O), deuterated solvent for NMR, TLC plates, and purification solvents (e.g., ethyl acetate, hexanes).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, standard glassware for extraction and chromatography, rotary evaporator, NMR spectrometer, mass spectrometer.

Safety Precaution: Organic azides can be explosive, especially at elevated temperatures or in concentrated form. Handle with appropriate care behind a safety shield.

Step-by-Step Experimental Procedure
  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 1 mmol, 152.15 mg) and the organic azide (1.0-1.2 eq., e.g., 1.1 mmol of Benzyl Azide) in a suitable solvent mixture. A common choice is a 1:1 mixture of tert-Butanol and water (e.g., 10 mL total volume).

    • Prepare separate, fresh stock solutions of Copper(II) Sulfate Pentahydrate (e.g., 0.1 M in H₂O) and Sodium L-Ascorbate (e.g., 0.2 M in H₂O).

  • Reaction Setup:

    • Stir the solution of the alkyne and azide vigorously.

    • Add the Copper(II) Sulfate solution to the reaction mixture (typically 1-5 mol%, e.g., 0.05 mmol, 0.5 mL of 0.1 M solution). The solution may turn a faint blue.

    • Add the Sodium L-Ascorbate solution (typically 2-10 mol%, and at least double the molar amount of CuSO₄, e.g., 0.1 mmol, 0.5 mL of 0.2 M solution) dropwise to initiate the reaction. A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to the active Cu(I) species.[2][7]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the limiting starting material (typically the alkyne) indicates completion. Reactions are often complete within 1-16 hours.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with water (e.g., 20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

    • Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Experimental Workflow and Optimization

The success of a CuAAC reaction often depends on careful setup and consideration of key parameters.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep_reagents Dissolve Alkyne & Azide in Solvent add_cu Add CuSO₄ Solution prep_reagents->add_cu prep_catalyst Prepare fresh CuSO₄ & Ascorbate Solutions add_asc Add Ascorbate Solution (Initiation) add_cu->add_asc stir Stir at Room Temp add_asc->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete concentrate Dry & Concentrate workup->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 2: General experimental workflow for a CuAAC reaction.
Parameter Optimization Table

For challenging substrates or to improve reaction efficiency, consider optimizing the following parameters.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst Loading 1-5 mol% CuSO₄Increase to 10 mol% for sluggish reactions. High loading can sometimes lead to side products or purification challenges.
Reducing Agent 2-10 mol% Na-AscorbateAlways use in excess relative to Cu(II) to maintain the active Cu(I) state and prevent oxidative alkyne homocoupling.[1]
Ligands None (for simple synthesis)For bioconjugation or aqueous systems, add a Cu(I)-stabilizing ligand like THPTA (water-soluble) or TBTA.[7][9] Ligands accelerate the reaction and protect sensitive substrates from copper-mediated damage.[10][11]
Solvent t-BuOH/H₂O, DMSO, DMFSolvent choice depends on substrate solubility. Aqueous mixtures often accelerate the reaction.[1] For air-sensitive applications, ensure solvents are properly degassed.
Temperature Room TemperatureFor slow reactions, gentle heating (40-60°C) can be beneficial. However, this may increase the risk of azide decomposition.[4]
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)).Degas solvents thoroughly. Prepare sodium ascorbate solution fresh. Add a stabilizing ligand like TBTA or THPTA.[7]
Poor substrate solubility.Change solvent system (e.g., use DMSO or DMF as a co-solvent).
Alkyne Homocoupling Presence of oxygen oxidizing the Cu(I) catalyst.Degas the reaction mixture by bubbling with N₂ or Ar before adding the ascorbate.[8] Ensure a sufficient excess of sodium ascorbate.
Difficult Purification Copper contamination in the final product.Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove residual copper.

Alternative Methodologies: Strain-Promoted Click Chemistry (SPAAC)

It is important to distinguish CuAAC from its primary copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy for the cycloaddition, obviating the need for a metal catalyst.[12] This makes SPAAC highly valuable for applications in living systems where copper toxicity is a concern.[13][14] However, for a simple, non-strained terminal alkyne like This compound , SPAAC is not applicable. The CuAAC protocol remains the method of choice.

Conclusion

This compound is a valuable building block for synthesizing 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The electronic properties conferred by its substituents can influence reactivity, and a well-defined, robust protocol is key to achieving high yields and purity. The procedures and optimization strategies outlined in this guide provide a comprehensive framework for researchers to successfully incorporate this versatile alkyne into a wide array of molecular architectures.

References

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  • Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Nature (PMC).
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  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry (PMC).
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
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  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications.
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Application Notes and Protocols for Cyclization Reactions of 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Ethynyl-2-fluoro-3-methoxybenzene in Heterocyclic Synthesis

This compound is a highly versatile and strategically important building block for the synthesis of complex heterocyclic scaffolds. The unique arrangement of its functional groups—an ethynyl group for cyclization, a fluorine atom, and a methoxy group—offers a powerful handle to control reactivity and introduce desirable physicochemical properties into the target molecules. The judicious incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence the regioselectivity of cyclization reactions.

This guide provides an in-depth exploration of the cyclization reactions involving this compound, with a focus on transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the impact of the fluoro and methoxy substituents on the reaction outcomes. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon for the construction of novel fluorinated and methoxylated heterocycles.

The Electronic Landscape: Understanding the Influence of Fluoro and Methoxy Substituents

The fluorine atom at the C2 position and the methoxy group at the C3 position exert significant and somewhat opposing electronic effects on the ethynylbenzene core. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, which can lower the energy of molecular orbitals.[1] Conversely, the methoxy group is a strong electron-donating group through resonance. This electronic push-pull relationship can be harnessed to fine-tune the reactivity of the alkyne and the aromatic ring, thereby directing the course of cyclization reactions.

The regioselectivity of intramolecular cyclizations is a critical aspect to consider. In many transition-metal-catalyzed reactions, the initial step involves the activation of the alkyne by the metal catalyst. The subsequent nucleophilic attack from a tethered group is influenced by the electronic density at the two carbons of the triple bond. The interplay of the inductive effect of fluorine and the resonance effect of the methoxy group will dictate the preferred site of attack, leading to specific regioisomers.

Gold-Catalyzed Intramolecular Cyclization: A Powerful Tool for Benzofuran Synthesis

Homogeneous gold catalysis has emerged as a premier method for the activation of alkynes towards nucleophilic attack, particularly in cyclization reactions.[2][3] Gold(I) catalysts, being highly carbophilic, can efficiently activate the ethynyl group of this compound derivatives, facilitating intramolecular cyclization to afford substituted benzofurans.

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed cyclization of ortho-alkynylphenols to benzofurans involves the coordination of the gold(I) catalyst to the alkyne, rendering it more electrophilic.[4] This is followed by an intramolecular attack of the phenolic oxygen onto the activated alkyne. Subsequent protonolysis or demetallation regenerates the catalyst and furnishes the benzofuran product. The regioselectivity of the oxygen attack is influenced by the electronic bias of the alkyne, which in the case of this compound derivatives, is modulated by the fluoro and methoxy substituents.

Diagram 1: Proposed Mechanism for Gold-Catalyzed Benzofuran Synthesis

Gold-Catalyzed Benzofuran Synthesis cluster_0 Catalytic Cycle Start 1-Ethynyl-2-fluoro-3-methoxy-phenol derivative Activated_Alkyne π-Alkyne Gold(I) Complex Start->Activated_Alkyne + [Au(I)]+ Au_cat [Au(I)]+ Cyclization Intramolecular Oxy-auration Activated_Alkyne->Cyclization Intermediate Vinylic Gold(I) Intermediate Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Product Fluorinated-Methoxylated Benzofuran Protonolysis->Au_cat releases [Au(I)]+ Protonolysis->Product

Caption: Gold(I)-catalyzed intramolecular cyclization for benzofuran synthesis.

Experimental Protocol: Synthesis of a 7-Fluoro-6-methoxy-benzofuran Derivative

This protocol describes a general procedure for the gold-catalyzed intramolecular cyclization of a derivative of this compound to yield a substituted benzofuran.

Table 1: Reaction Parameters for Gold-Catalyzed Benzofuran Synthesis

ParameterValue
Starting Material 2-(1-Ethynyl-2-fluoro-3-methoxyphenoxy)ethanol
Catalyst [IPrAu(NCMe)]SbF6
Catalyst Loading 2 mol%
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-4 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Preparation of the Starting Material: The starting material, 2-(1-Ethynyl-2-fluoro-3-methoxyphenoxy)ethanol, can be synthesized from this compound and 2-bromoethanol via a Williamson ether synthesis.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the starting material (1.0 mmol) and dry dichloromethane (10 mL).

  • Catalyst Addition: In a separate vial, dissolve [IPrAu(NCMe)]SbF6 (0.02 mmol) in dry dichloromethane (1 mL) and add it to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-fluoro-6-methoxy-2,3-dihydrobenzo[b]furan-2-yl)methanol.

Palladium-Catalyzed Annulation Reactions: Access to Indoles and Quinolines

Palladium catalysis offers a versatile platform for the synthesis of nitrogen-containing heterocycles such as indoles and quinolines from this compound derivatives.[5][6] These reactions often proceed through a cascade of elementary steps, including oxidative addition, migratory insertion, and reductive elimination.

Synthesis of Fluorinated and Methoxylated Indoles

The Larock indole synthesis provides a powerful method for the construction of substituted indoles from ortho-haloanilines and alkynes.[7] A variation of this approach can be envisioned starting from a derivative of this compound and an appropriate aniline precursor.

Diagram 2: Palladium-Catalyzed Indole Synthesis Workflow

Palladium-Catalyzed Indole Synthesis cluster_1 Reaction Workflow Start_Materials 1-Ethynyl-2-fluoro-3-methoxy-aniline derivative + Aryl Halide Oxidative_Addition Oxidative Addition Start_Materials->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product_Indole Substituted Fluorinated-Methoxylated Indole Reductive_Elimination->Product_Indole

Caption: General workflow for palladium-catalyzed indole synthesis.

Experimental Protocol: Synthesis of a 4-Fluoro-5-methoxy-indole Derivative

This protocol outlines a potential route for the synthesis of a substituted indole via a palladium-catalyzed cyclization.

Table 2: Reaction Parameters for Palladium-Catalyzed Indole Synthesis

ParameterValue
Starting Material N-(1-Ethynyl-2-fluoro-3-methoxyphenyl)acetamide
Coupling Partner Iodobenzene
Catalyst Pd(OAc)2
Ligand PPh3
Base K2CO3
Solvent DMF
Temperature 100 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine N-(1-Ethynyl-2-fluoro-3-methoxyphenyl)acetamide (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 4-fluoro-5-methoxy-1-acetyl-2-phenyl-1H-indole.

Synthesis of Fluorinated and Methoxylated Quinolines

The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] While not a direct cyclization of the ethynyl group, this compound can serve as a precursor to the required 2-aminoaryl ketone through hydration of the alkyne.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis provides powerful strategies for C-H activation and annulation reactions, enabling the construction of complex polycyclic systems.[9][10] For this compound, rhodium catalysts can facilitate cascade reactions involving C-H activation of the aromatic ring followed by cyclization with the ethynyl group.

Mechanistic Considerations

Rhodium(III)-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) pathway, often directed by a coordinating group on the substrate. The resulting rhodacycle can then undergo insertion of the alkyne, followed by reductive elimination to afford the annulated product. The electronic nature of the fluoro and methoxy substituents will play a crucial role in the C-H activation step and the subsequent insertion, influencing both the rate and regioselectivity of the reaction.

Conclusion and Future Outlook

This compound stands as a privileged building block in modern organic synthesis, offering a gateway to a diverse array of fluorinated and methoxylated heterocyclic compounds. The transition-metal-catalyzed cyclization reactions discussed herein, particularly those employing gold, palladium, and rhodium, provide efficient and selective methodologies for the construction of valuable molecular architectures. The unique electronic properties conferred by the fluoro and methoxy substituents offer a handle for fine-tuning reactivity and directing the outcome of these transformations.

Further research in this area will likely focus on the development of enantioselective cyclization methods, expanding the toolbox for the synthesis of chiral fluorinated heterocycles. Additionally, the exploration of other transition-metal catalysts and novel reaction cascades will undoubtedly unlock new synthetic pathways and provide access to even more complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072. [Link]

  • Zhdanko, A., & Maier, M. E. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Chemistry – An Asian Journal, 20(12), e2500093. [Link]

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2021). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 16(15), 2004-2008. [Link]

  • Toste, F. D., & Garcı́a-Garcı́a, P. (2016). Gold-Catalyzed Fluorination-Hydration: Synthesis of α-Fluorobenzofuranones from 2-Alkynylphenol Derivatives. Chemistry – A European Journal, 22(41), 14739-14745. [Link]

  • Gómez-Suárez, A., & Nolan, S. P. (2014). Gold(i)-catalysed hydroarylations of alkynes for the synthesis of inherently chiral calixarenes. Organic & Biomolecular Chemistry, 12(4), 557-561. [Link]

  • Reddy, M. S., & Tanaka, M. (2011). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 9(10), 3781-3784. [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5187. [Link]

  • Reddy, M. S., & Tanaka, M. (2011). Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. Request PDF. [Link]

  • Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]

  • Crudden, C. M., & Hleba, Y. B. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7780–7814. [Link]

  • Zhdanko, A., & Maier, M. E. (2014). Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry, 12(43), 8635-8642. [Link]

  • Anderson, E. A., & Paton, R. S. (2018). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. CHIMIA International Journal for Chemistry, 72(9), 593-598. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. (2025). [Link]

  • Recent Advances in Transition Metal-Catalyzed Alkyne Annulations: Applications in Organic Synthesis. RSC Publishing. (n.d.). [Link]

  • Synthesis of 3-Haloquinolines via the Friedländer Reaction. Sci-Hub. (2011). [Link]

  • Gold-catalyzed hydroarylation reactions: a comprehensive overview. PubMed. (2022). [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072. [Link]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. PMC. (n.d.). [Link]

  • Gold(I)-catalyzed intramolecular hydroarylation of allenes. SciSpace. (n.d.). [Link]

  • Rhodium-Catalyzed [4 + 1] Cyclization via C–H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. PMC. (2018). [Link]

  • Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation. PMC. (n.d.). [Link]

  • Palladium-Catalyzed Reactions with Olefins of Organic Halides. University of Windsor. (n.d.). [Link]

  • Rhodium(III)-Catalyzed Sequential Cyclization of Enaminones with 1,3-Dienes via C-H Activation for the Synthesis of Fluorenones. ResearchGate. (2025). [Link]

  • Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Padua Research Archive. (2023). [Link]

  • Rhodium-Catalyzed [4 + 1] Cyclization via C-H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. PubMed. (2018). [Link]

  • Rhodium(III)-Catalyzed Sequential Cyclization of Enaminones with 1,3-Dienes via C-H Activation for the Synthesis of Fluorenones. R Discovery. (2024). [Link]

  • Rhodium-catalyzed oxidative C-H activation/cyclization for the synthesis of phosphaisocoumarins and phosphorous 2-pyrones. PubMed. (2013). [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. (n.d.). [Link]

  • Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. (2025). [Link]

  • Research advances in palladium-catalysed intermolecular C-H annulation of aryl halides with various aromatic ring precursors. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • A regioselectivity switch in Pd-catalyzed hydroallylation of alkynes. PMC. (n.d.). [Link]

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. PMC. (n.d.). [Link]

  • Palladium-catalyzed annulation of arynes by 2-halobenzaldehydes: synthesis of fluoren-9-ones. PubMed. (2005). [Link]

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Publishing. (2018). [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. (2026). [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. (n.d.). [Link]

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b ]furans. ResearchGate. (2018). [Link]

  • Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. Request PDF. (2025). [Link]

  • Catalytic Intramolecular Cyclization of Alkynyl Cyclic Acetals via Chemoselective Activation Leading to a Phenanthrene Core. OUCI. (n.d.). [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. (2024). [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. (n.d.). [Link]

  • Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF Public Access Repository. (n.d.). [Link]

Sources

Troubleshooting & Optimization

purification methods for 1-Ethynyl-2-fluoro-3-methoxybenzene after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Synthesis Purification of 1-Ethynyl-2-fluoro-3-methoxybenzene

Ticket ID: EFMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (EFMB) is a critical intermediate, often synthesized via Sonogashira coupling or Seyferth-Gilbert homologation. Its purification is frequently complicated by three factors:

  • Co-elution: The polarity of the product (

    
     in Hex/EtOAc) is often identical to the starting material (1-bromo-2-fluoro-3-methoxybenzene).
    
  • Metal Contamination: Residual Palladium (Pd) and Copper (Cu) from coupling catalysts can chelate to the alkyne/methoxy motif, resisting standard aqueous washes.

  • Instability: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and polymerization upon exposure to light or heat.

This guide provides a self-validating workflow to isolate pharmaceutical-grade EFMB.

Module 1: The "Crude" Reality (Initial Workup)

User Issue: "My organic layer is dark/green, and the NMR shows broad peaks." Diagnosis: Paramagnetic Copper(II) contamination and residual Palladium species.

Standard brine washes are insufficient for EFMB because the methoxy oxygen and the alkyne


-system can weakly coordinate metals. You must break these complexes chemically.
Protocol: Chelation-Based Quench

Do not skip this step. Effective metal removal here prevents streaking during chromatography.

  • The Cocktail: Prepare a 1:1 mixture of Saturated

    
      and 5% Disodium EDTA (aq) .
    
  • The Wash: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with the "Cocktail" (

    
     vol).
    
    • Visual Cue: The aqueous layer will turn bright blue (Copper-amine complex). Repeat until the aqueous layer is colorless.

  • The Scavenge: After drying over

    
    , add Thiol-functionalized Silica  (e.g., SiliaMetS® Thiol) at 5 wt% relative to the crude mass. Stir for 30 mins, then filter.
    

Data: Metal Scavenging Efficiency

MethodResidual Pd (ppm)Residual Cu (ppm)Yield Loss (%)
Water Wash Only>1500>800< 1%
NH4Cl/EDTA Wash25045< 2%
NH4Cl/EDTA + Thiol Silica < 10 < 5 2-3%

Module 2: Chromatographic Purification (The Separation)

User Issue: "I cannot separate the product from the starting bromide. They co-elute on TLC." Diagnosis: The fluoro- and methoxy- substitutions mask the polarity difference between the bromide and the alkyne. Standard silica gel interacts primarily with the polar functional groups, which are identical in both molecules.

Solution: Argentation Chromatography (Ag-Silica) We exploit the specific affinity of Silver (Ag+) ions for the


-electrons of the alkyne triple bond.[1] This retards the movement of the alkyne, while the starting bromide (which lacks the triple bond) elutes rapidly.
Protocol: Preparation and Use of 10% -Silica
  • Preparation:

    • Dissolve

      
       (10g) in Acetonitrile (100 mL).
      
    • Add Silica Gel (100g, 230-400 mesh).

    • Rotary evaporate in the dark until a free-flowing powder is obtained. Note: This silica will be slightly grey/off-white.

  • Column Packing: Pack the column in the dark (wrap in foil).

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes non-alkyne impurities/starting material).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Observation: The EFMB product will elute significantly later than on standard silica due to the

      
      -complexation.
      

Visualizing the Separation Logic

G cluster_0 Standard Silica vs. Ag-Silica Mechanism Start Crude Mixture (Product + Bromide) StdSilica Standard Silica Interaction: Dipole-Dipole Start->StdSilica AgSilica AgNO3-Impregnated Silica Interaction: Pi-Complexation Start->AgSilica Result1 Co-elution (Poor Separation) StdSilica->Result1 Similar Polarity Result2 Bromide Elutes First Alkyne Retained AgSilica->Result2 Specific Ag-Alkyne Bond

Caption: Argentation chromatography alters the retention mechanism, allowing separation based on unsaturation rather than just polarity.

Module 3: Troubleshooting & FAQs

Q1: The product is solidifying into a waxy gum. How do I get a nice powder?

  • Scientist's Note: EFMB has a low melting point.

  • Fix: Dissolve the gum in a minimal amount of Pentane. Cool to -78°C (Dry ice/acetone) to induce precipitation, then filter rapidly while cold. Alternatively, use Kugelrohr Distillation (

    
    ) if the quantity is small (<1g).
    

Q2: My yield is lower than expected, and I see a new spot on TLC near the baseline.

  • Diagnosis: Glaser Coupling (Homocoupling).

  • Cause: Exposure to oxygen and copper traces during workup.

  • Prevention: Ensure all solvents are degassed. Add a trace amount of BHT (butylated hydroxytoluene) if storing the crude for more than 2 hours.

Q3: Can I use this product directly for "Click" chemistry without full purification?

  • Risk: No. Residual copper from the synthesis will interfere with the Cu(I) catalyst used in Click reactions, leading to unpredictable kinetics. You must pass the material through a short plug of silica or the Thiol scavenger mentioned in Module 1.

Module 4: Stability & Storage

This compound is a "Live" molecule.

  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass (light accelerates polymerization).

Workflow Summary Diagram

Workflow Start Crude Reaction Mixture Quench 1. Wash: NH4Cl / EDTA (1:1) 2. Dry: MgSO4 Start->Quench Scavenge Add Thiol-Silica (5 wt%) Stir 30 min -> Filter Quench->Scavenge Decision TLC: Is Bromide Present? Scavenge->Decision StdFlash Standard Flash Column (Hex/EtOAc) Decision->StdFlash No (Clean) AgFlash 10% AgNO3-Silica Column (Gradient: 0-10% EtOAc) Decision->AgFlash Yes (Co-elution) Final Evaporate < 30°C Store under Argon (-20°C) StdFlash->Final AgFlash->Final

Caption: Decision tree for purification based on impurity profile.

References

  • Sonogashira Coupling Workup: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

  • Metal Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Handling of Phenylacetylenes: Stang, P. J., & Diederich, F. (Eds.). (2008). Modern Acetylene Chemistry. Wiley-VCH. Link

Sources

Technical Support Center: Stability & Handling of 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1402353-80-3 Molecular Formula: C₉H₇FO Support Tier: Level 3 (Senior Application Scientist)

Part 1: Critical Technical Alert (The "Why" & "How")

Status: Active Severity: High (Irreversible Degradation Risk)

1-Ethynyl-2-fluoro-3-methoxybenzene is a functionalized terminal aryl alkyne. Its stability is compromised not just by the reactive alkyne terminus, but by the electronic push-pull nature of its substituents. The methoxy group (-OCH₃) acts as an electron-donating group (EDG) via resonance, activating the aromatic ring, while the fluorine atom (-F) exerts a strong inductive electron-withdrawing effect.

This unique electronic environment makes the terminal alkyne proton (


) slightly more acidic than unsubstituted phenylacetylene, increasing its susceptibility to metallation and base-catalyzed degradation.
Core Stability Mandates
  • Temperature: Store at 2–8°C (Refrigerated). For storage >3 months, -20°C is mandatory.

  • Atmosphere: Strictly Argon (Ar) or Nitrogen (N₂) . Oxygen promotes oxidative homocoupling (Glaser coupling).

  • Light: Protect from UV/Ambient light. The conjugated

    
    -system is photosensitive, leading to slow polymerization (yellowing).
    
  • Incompatibility: Avoid Copper, Silver, and Mercury. These metals form explosive metal acetylides with the terminal alkyne.

Part 2: Degradation Pathways & Visual Logic

Understanding how this molecule degrades is the key to preventing it. The two primary failure modes are Oxidative Homocoupling (dimerization) and Polymerization (oligomer formation).

Diagram 1: Degradation Mechanism & Prevention

DegradationPathways Compound 1-Ethynyl-2-fluoro- 3-methoxybenzene Glaser Glaser Coupling (Diyne Dimer) Compound->Glaser + O2 + Base Polymer Polymerization (Yellow/Brown Oligomers) Compound->Polymer Radical Mechanism Oxygen O2 / Air Oxygen->Glaser TraceMetals Trace Metals (Cu, Fe) TraceMetals->Glaser Catalyst UV UV Light / Heat UV->Polymer Initiator

Figure 1: Primary degradation pathways. Note that trace metals act as catalysts for dimerization, while light/heat drives polymerization.

Part 3: Troubleshooting Guide

Symptom-Based Diagnostics

SymptomProbable CauseTechnical ExplanationCorrective Action
Color Change: Clear

Yellow/Orange
Oligomerization Formation of conjugated oligomers (poly-arylacetylenes) due to light/heat exposure.Purify: Filtration through a short pad of Silica Gel (Hexanes/EtOAc) or Kugelrohr distillation.
Precipitate: White/Grey SolidsPolymerization or Salts High-molecular-weight polymers precipitating out, or formation of ammonium salts if stored with amines.Filter: 0.45

m PTFE syringe filter. Verify purity via NMR.
Yield Loss: In coupling reactionsGlaser Coupling The terminal alkyne dimerized to the diyne instead of reacting with the partner.Degas: Sparge reaction solvents with Ar/N₂ for 15 mins before adding the catalyst.
Explosive/Shock Sensitivity Metal Acetylides Contact with Cu/Ag surfaces formed shock-sensitive salts.HAZMAT: Do not scrape. Neutralize with dilute HCl if safe, otherwise contact safety officer.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Re-Purification of Degraded Material

Use this protocol if the compound has turned yellow or brown.

  • Assessment: Run a TLC (Thin Layer Chromatography). The monomer will have a high

    
    ; oligomers will streak or stay at the baseline.
    
  • Preparation: Pack a short column (glass pipette or sintered funnel) with Silica Gel (SiO₂).

  • Elution:

    • Dissolve the crude material in a minimal amount of Hexanes (or 5% EtOAc/Hexanes).

    • Pass through the silica pad. The colored oligomers are polar and will adhere to the silica.

    • Collect the clear filtrate.

  • Recovery: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

  • Validation: Verify absence of color and check

    
    H NMR (Terminal alkyne proton 
    
    
    
    ppm).
SOP-02: Safe Handling & Transfer

Preventing acetylide formation and oxidation.

  • Tools: Use stainless steel or glass needles/cannulas. NEVER use copper or brass fittings.

  • Atmosphere: Flush the receiving vessel with Argon for 2 minutes prior to transfer.

  • Stabilizers: If storing for >6 months, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit polymerization.

Part 5: FAQ - Technical Deep Dive

Q: Why is the "methoxy" group relevant to stability? A: The methoxy group is an electron donor. While it makes the aromatic ring more electron-rich, it also makes the molecule more susceptible to electrophilic oxidation compared to a simple fluorophenylacetylene. It necessitates stricter exclusion of oxygen.

Q: Can I store this in DMSO or DMF? A: Use caution. Terminal alkynes are acidic. In polar aprotic solvents (DMSO/DMF), the proton is more labile. If the solvent contains trace amines or basic impurities, it can trigger deprotonation and subsequent degradation. Store as a neat oil/solid or in non-polar solvents (Hexanes/Toluene) if necessary.

Q: I see a "black speck" in my bottle. What is it? A: If you used a metal spatula or needle, this could be metal corrosion or acetylide formation. Discard the sample if you suspect heavy metal contamination due to explosion risk.

Diagram 2: Storage Decision Tree

StorageLogic Start Received Compound Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Action1 Store at 4°C Protect from Light ShortTerm->Action1 Action2 Store at -20°C Under Argon LongTerm->Action2 Stabilizer Add 0.1% BHT (Optional) Action2->Stabilizer

Figure 2: Decision logic for storage conditions based on project timeline.

References

  • BLD Pharm. (2024). This compound (CAS 1402353-80-3) Product Specifications & Handling. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethynyl-4-fluorobenzene (Structural Analog). Retrieved from

  • PubChem. (2024). Compound Summary: Ethynylbenzene Derivatives Stability. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Handling Precautions for Fluorinated Phenylacetylenes. Retrieved from

Technical Support Center: Optimizing Solvent Selection for 1-Ethynyl-2-fluoro-3-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethynyl-2-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent selection in reactions involving this versatile building block. This resource offers a structured approach to overcoming common experimental challenges, ensuring robust and reproducible results.

Understanding the Substrate: this compound

This compound (CAS No. 1402353-80-3) is a polysubstituted aromatic compound with three key functional groups that dictate its reactivity and solubility: a terminal alkyne, a fluorine atom, and a methoxy group.

  • The Ethynyl Group: The terminal alkyne is the primary site for many carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and various cycloadditions.

  • The Fluoro Group: Located ortho to the ethynyl group, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the acetylenic proton and the reactivity of the aromatic ring.

  • The Methoxy Group: Positioned meta to the ethynyl group, the methoxy group has a dual electronic influence. It has an electron-withdrawing inductive effect and an electron-donating mesomeric (resonance) effect. In electrophilic aromatic substitution, it is an ortho-, para-director.

The combined electronic effects of these substituents and their positions on the benzene ring make this compound a unique substrate. Its solubility is anticipated to be good in a range of common organic solvents, from nonpolar solvents like toluene to more polar aprotic solvents like THF and DMF, similar to other substituted phenylacetylenes.

Troubleshooting Guide: Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1][2]

Q1: My Sonogashira reaction with this compound is giving a low or no yield. What are the first things I should check?

A1: When encountering low or no product yield, a systematic check of your reaction setup and reagents is crucial.

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (typically CuI) are fresh and have been stored under an inert atmosphere. Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition.

  • Solvent and Base Anhydrousness: The presence of water can negatively impact the reaction. Ensure your solvent and amine base (e.g., triethylamine or diisopropylamine) are anhydrous and have been properly degassed to remove oxygen.

  • Reagent Purity: Impurities in your aryl halide or this compound can poison the catalyst. Purify your starting materials if their purity is questionable.

Q2: I'm observing significant homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a diacetylene byproduct through oxidative homocoupling is a common issue in Sonogashira reactions, particularly in the presence of copper and oxygen.

  • Strictly Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Minimize Copper(I) Catalyst: Reduce the loading of the copper(I) co-catalyst to the minimum effective amount.

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can keep its concentration low, favoring the cross-coupling pathway over homocoupling.

  • Consider Copper-Free Conditions: For particularly problematic cases, a copper-free Sonogashira protocol may be beneficial. These reactions often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen can lead to catalyst decomposition.

  • Inappropriate Solvent Choice: Some solvents may not effectively stabilize the active catalytic species. While THF is commonly used, it can sometimes promote the formation of palladium black.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

To mitigate this, ensure thorough degassing of your solvent and consider screening alternative solvents.

Solvent Selection for Sonogashira Coupling

The choice of solvent is critical for a successful Sonogashira coupling, as it must dissolve the reactants, catalyst, and base, while also stabilizing the catalytic intermediates.

SolventPolarityTypical Use Case & Considerations
Toluene NonpolarGood for nonpolar substrates. Can be effective in copper-free protocols.
Tetrahydrofuran (THF) Polar AproticA versatile and widely used solvent. Can sometimes promote palladium black formation.
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvating power for a wide range of reactants and catalysts. Can be difficult to remove during workup.
Acetonitrile (MeCN) Polar AproticCan be a good choice, but its coordinating nature can sometimes inhibit the catalyst.
Amine as Solvent Polar ProticUsing the amine base (e.g., triethylamine or diisopropylamine) as the solvent can be effective, especially for smaller-scale reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq.).

  • Add this compound (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction, and proceed with standard aqueous workup and purification by column chromatography.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR HC≡CR HC≡CR Base Base HC≡CR->Base Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Base->Cu-C≡CR

Caption: The Sonogashira catalytic cycle.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.[3][4]

Q1: My Suzuki coupling to prepare a biaryl from a derivative of this compound is not working. What should I investigate?

A1: Similar to the Sonogashira coupling, the success of a Suzuki reaction relies on active catalysts and anhydrous, anaerobic conditions.

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective.

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent System: Suzuki reactions are often run in a biphasic solvent system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.

Q2: I am observing significant protodeborylation of my boronic acid reagent. How can I prevent this?

A2: Protodeborylation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.

  • Choice of Base: A milder base, such as K₃PO₄, can sometimes reduce the rate of protodeborylation.

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing the amount of water can sometimes suppress this side reaction.

  • Use of Boronic Esters: Pinacol boronic esters are often more stable to protodeborylation than the corresponding boronic acids.

Q3: How do the fluoro and methoxy substituents on my aryl halide affect the Suzuki reaction?

A3: The electronic nature of your aryl halide will influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing fluorine atom can make the aryl halide more reactive towards oxidative addition. The methoxy group, being electron-donating through resonance, might slightly decrease the reactivity.

Solvent Selection for Suzuki-Miyaura Coupling
Solvent SystemCompositionTypical Use Case & Considerations
Toluene/Water 2:1 to 10:1A common and effective system for a wide range of substrates.
Dioxane/Water 4:1 to 10:1Another widely used system with good solvating properties.
Tetrahydrofuran (THF)/Water 4:1 to 10:1A good alternative, particularly for more polar substrates.
Acetonitrile (MeCN)/Water 4:1 to 10:1Can be effective, but the coordinating nature of acetonitrile may require catalyst optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs): 1,3-Dipolar Cycloaddition Reactions (Huisgen Cycloaddition / Click Chemistry)

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form triazoles, a cornerstone of "click chemistry".[5][6]

Q1: What is a 1,3-dipolar cycloaddition, and how does it apply to my substrate?

A1: A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with a delocalized three-atom π-system containing four π-electrons) and a dipolarophile (a π-system, such as the alkyne in your substrate) to form a five-membered heterocyclic ring.[7] The most common example is the reaction of an azide with an alkyne to form a 1,2,3-triazole.

Q2: What solvents are typically used for copper-catalyzed azide-alkyne cycloadditions (CuAAC)?

A2: CuAAC reactions are known for their robustness and can often be performed in a variety of solvents, including mixtures with water.

  • t-Butanol/Water: A very common and effective solvent system.

  • DMSO: Dimethyl sulfoxide is an excellent solvent for many organic compounds and can facilitate the reaction.

  • THF/Water: Another effective biphasic system.

  • Water: In some cases, the reaction can be run in neat water, which is advantageous from a green chemistry perspective.

Q3: How might the electronic properties of this compound affect the cycloaddition reaction?

A3: The electron-withdrawing fluorine atom can make the alkyne slightly more electron-deficient, which can influence its reactivity towards different 1,3-dipoles. In the context of FMO (Frontier Molecular Orbital) theory, this can affect the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (your alkyne), thereby influencing the reaction rate.

Q4: Can I expect a specific regioisomer from the cycloaddition?

A4: The copper-catalyzed azide-alkyne cycloaddition is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. The uncatalyzed thermal Huisgen cycloaddition often gives a mixture of 1,4- and 1,5-regioisomers.

Experimental Protocol: General Procedure for CuAAC (Click Chemistry)

  • In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., t-butanol/water 1:1).

  • In a separate vial, prepare a solution of the copper(II) sulfate pentahydrate (1-5 mol%) and a reducing agent, such as sodium ascorbate (5-10 mol%), in water.

  • Add the copper/ascorbate solution to the solution of the azide and alkyne.

  • Stir the reaction at room temperature and monitor by TLC. These reactions are often complete within a few hours.

  • Upon completion, perform a standard workup and purify the triazole product.

Purification and Product Handling

Q1: What are some general considerations for purifying the products from reactions with this compound?

A1: The purification strategy will depend on the physical properties of your product.

  • Column Chromatography: This is the most common method for purifying products from these types of reactions. A silica gel column with a gradient elution of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

  • Aqueous Wash: Before chromatographic purification, it is often beneficial to perform an aqueous workup to remove inorganic salts and water-soluble byproducts.

Q2: Are there any stability concerns with this compound or its products?

A2: While generally stable, terminal alkynes can be sensitive to certain conditions. It is good practice to store this compound under an inert atmosphere and refrigerated to prevent potential degradation over time. The stability of the products will depend on their specific structures.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ResearchGate. Comprehensive Review on Huisgen's Cycloaddition Reactions. (2015). [Link]

Sources

Technical Support Portal: Synthesis of 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Minimizing Side Reactions in Sonogashira Coupling & Deprotection Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Golden Path" Strategy

To synthesize 1-Ethynyl-2-fluoro-3-methoxybenzene with minimal side reactions, you must navigate two competing electronic effects. The 3-methoxy group (OMe) is an electron-donating group (EDG) that deactivates the aryl ring toward the initial oxidative addition step of the Palladium cycle. Conversely, the 2-fluoro group provides a slight inductive activation but introduces steric bulk at the reaction center.

The Core Challenge: The deactivation from the -OMe group makes the catalyst "wait" longer for the aryl halide, increasing the window for side reactions like Glaser homocoupling (alkyne dimerization) or catalyst precipitation (Pd black formation).

Recommended Route: Do not use acetylene gas directly. Use Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent. This prevents double-addition (forming the bis-aryl alkyne) and allows for easier purification before revealing the terminal alkyne.

Troubleshooting Database (Interactive Q&A)

Ticket #001: "I see a major impurity with double the molecular weight of my alkyne."

Diagnosis: Glaser Homocoupling. This is the oxidative dimerization of your alkyne source (TMSA), catalyzed by Copper (Cu) in the presence of Oxygen (


).

Corrective Actions:

  • The "Balloon" Fallacy: Simply sticking a balloon of Argon is insufficient. You must sparge (bubble) inert gas through the solvent for at least 15-20 minutes before adding the catalyst.

  • Slow Addition: Do not dump all TMSA at once. Add the alkyne dropwise via a syringe pump over 30 minutes. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring the cross-coupling over the homocoupling.

  • Switch to Copper-Free: If the problem persists, eliminate Copper entirely. (See Protocol B below).

Ticket #002: "My reaction turns black immediately and conversion yields are low (<40%)."

Diagnosis: "Pd-Black" Precipitation / Catalyst Death. The palladium species is aggregating out of solution before it can enter the catalytic cycle. This is common with electron-rich aryl halides (like your methoxy-substituted starting material) because the oxidative addition is slow.

Corrective Actions:

  • Ligand Upgrade: Standard

    
     may be too unstable. Switch to a bulky, electron-rich phosphine ligand like XPhos  or SPhos , or use a pre-catalyst like Pd(dppf)Cl_2 . These ligands bind tightly to Pd, preventing aggregation.
    
  • Halide Exchange: If using the Aryl Bromide, switch to the Aryl Iodide. The C-I bond is weaker, accelerating the oxidative addition step significantly.

Ticket #003: "I am losing the Fluorine atom (Defluorination)."

Diagnosis: Nucleophilic Aromatic Substitution (


). 
While rare in Sonogashira, the 2-position (ortho to the alkyne) is activated. If you use a harsh base (like hydroxide or alkoxide) at high temperatures, the methoxy or solvent could displace the fluorine.

Corrective Actions:

  • Milder Base: Switch from inorganic bases to amine bases (Triethylamine or Diisopropylamine) which are non-nucleophilic.

  • Temperature Control: Do not exceed 60°C. If the reaction is sluggish, improve the catalyst (see Ticket #002) rather than cranking up the heat.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Matrix

This flowchart guides you through optimizing the reaction based on observed side products.

Sonogashira_Troubleshooting Start Start: 1-Bromo-2-fluoro-3-methoxybenzene + TMSA Check_Result Analyze Crude LCMS/TLC Start->Check_Result Issue_Dimer Issue: Dimer (Glaser Product) Check_Result->Issue_Dimer Found M+M Issue_SM Issue: Unreacted SM (Low Conv.) Check_Result->Issue_SM Found SM only Issue_Black Issue: Pd Black Precipitate Check_Result->Issue_Black Suspension turns black Sol_Degas Action: Sparge Solvent (Ar/N2) + Slow Addition of TMSA Issue_Dimer->Sol_Degas First Step Sol_Iodide Action: Switch Br -> I precursor Issue_SM->Sol_Iodide Kinetics too slow Sol_Ligand Action: Use Bulky Ligand (e.g., t-Bu3P or XPhos) Issue_Black->Sol_Ligand Stabilize Pd Sol_CuFree Action: Switch to Cu-Free Protocol (Pd(OAc)2 / XPhos) Sol_Degas->Sol_CuFree If fails

Caption: Decision matrix for minimizing specific side reactions based on crude analysis.

Validated Experimental Protocols

Protocol A: Standard High-Fidelity Sonogashira (With Copper)

Best for: Standard synthesis when Oxygen exclusion is strictly managed.

Reagents:

  • 1-Bromo-2-fluoro-3-methoxybenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • 
     (0.05 equiv) — Source of Pd[1]
    
  • CuI (0.02 equiv) — Co-catalyst

  • Triethylamine (

    
    ) — Solvent & Base[2]
    

Step-by-Step:

  • Degassing (Critical): Place

    
     in a round-bottom flask. Bubble Argon through the liquid for 20 minutes. Do not skip this.
    
  • Loading: Add the aryl bromide, Pd catalyst, and CuI under a positive stream of Argon.

  • Addition: Add TMSA via syringe.

  • Reaction: Heat to 50°C. Monitor by TLC.

    • Note: If the reaction stalls, add 10% more catalyst, but ensure it is added as a solution in degassed solvent, not as a solid (introduces air).

Protocol B: Copper-Free Variant (Glaser-Free)

Best for: Avoiding homocoupling completely.

Reagents:

  • 1-Bromo-2-fluoro-3-methoxybenzene (1.0 equiv)

  • TMSA (1.5 equiv)

  • 
     (0.05 equiv)
    
  • XPhos (0.10 equiv) — Critical for Cu-free turnover

  • 
     (2.0 equiv)
    
  • Acetonitrile (

    
    ) or Toluene
    

Step-by-Step:

  • Mix Pd(OAc)2 and XPhos in the solvent and stir for 15 mins under Argon to form the active catalytic species (L-Pd(0)).

  • Add the aryl bromide and Cesium Carbonate.

  • Heat to 80°C.

  • Add TMSA slowly over 1 hour.

  • Why this works: XPhos is electron-rich and bulky, facilitating the oxidative addition into the electron-rich aryl ring without needing Copper to activate the alkyne [1].

Protocol C: Deprotection (TMS Removal)

The final step to yield this compound.

Reagents:

  • TMS-Protected Intermediate

  • 
     (1.5 equiv)
    
  • Methanol (MeOH)

Step-by-Step:

  • Dissolve intermediate in MeOH.

  • Add

    
     solid. Stir at Room Temperature  (Do not heat).
    
  • Monitor closely (usually done in <1 hour).

  • Safety: The product is a terminal alkyne. Do not concentrate to absolute dryness with heat; terminal alkynes can be unstable or volatile.

Quantitative Data Summary

ParameterStandard (Cu/Pd)Copper-Free (Pd-only)Impact on Your Synthesis
Glaser Dimer High RiskZero Risk Cu-free is preferred if purification is difficult.
Reaction Temp Mild (RT - 50°C)Higher (80°C+)Higher temp needed for Cu-free to overcome energy barrier.
Cost LowHigh (Ligands)XPhos is expensive but saves time on purification.
O2 Sensitivity ExtremeModerateCu-free is slightly more forgiving of trace Oxygen.

Mechanism of Failure (Visualized)

Diagram 2: The Oxygen Interference Pathway

This diagram illustrates exactly how Oxygen hijacks the reaction to form the dimer.

Glaser_Mechanism Cu Cu(I) Catalyst Cu_Acetylide Cu-Acetylide (Active Species) Cu->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡C-H) Pd_Cycle Pd Catalytic Cycle (Desired Path) Cu_Acetylide->Pd_Cycle Transmetallation Dimer Glaser Dimer (R-C≡C-C≡C-R) Cu_Acetylide->Dimer + Cu-Acetylide (Homocoupling) Product Target Product (Ar-C≡C-R) Pd_Cycle->Product Reductive Elim. Oxygen Oxygen (O2) (Contaminant) Oxygen->Cu_Acetylide Oxidation

Caption: Oxygen intercepts the Copper-Acetylide intermediate, diverting it from the Palladium cycle to form the homocoupling dimer.

References

  • Gelderblom, P. et al. "Copper-Free Sonogashira Coupling: Mechanism and Applications." Chemistry – A European Journal, 2018.

  • Chinchilla, R. & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Doucet, H. & Hierso, J.C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007.

  • BenchChem Technical Support. "Minimizing Dimer Formation in Coupling Reactions." BenchChem Troubleshooting Guides, 2025.

Sources

addressing volatility issues with 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Volatility & Stability in 1-Ethynyl-2-fluoro-3-methoxybenzene Ticket ID: #VOL-767-F Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely experiencing mass balance deficits during the handling of this compound.[1] While this compound has a theoretical boiling point projected between 180–200°C (based on the analogue 1-ethynyl-3-methoxybenzene, BP ~142°C), its vapor pressure is significant enough to cause substantial loss during high-vacuum drying or azeotropic rotary evaporation , particularly at scales below 500 mg.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of electron-deficient, sterically crowded aryl alkynes.

Module 1: Storage & Aliquoting (The "Before" Phase)

Q: Why is the mass in my stock vial decreasing even when stored in the fridge?

A: The combination of the fluorine atom (low polarizability) and the alkyne moiety creates a compound that can sublime or creep through standard polyethylene caps.[1]

The Fix: Cryogenic Septum Storage Standard screw caps are insufficient.[1] You must treat this compound like a volatile intermediate.[1]

  • Vessel: Transfer the material immediately upon receipt to a glass vial with a crimp-top PTFE/silicone septum .

  • Temperature: Store at -20°C . The freezing point is likely near ambient; keeping it solid (or a viscous cold liquid) significantly reduces vapor pressure.[1]

  • Handling: Do not open the vial to the air for weighing.

    • Protocol: Allow the vial to warm to room temperature (to prevent condensation).[1]

    • Technique: Use the Difference Weighing Method via syringe.[1]

      • Weigh the full septum vial.[1]

      • Withdraw the required volume using a gas-tight syringe (flushed with inert gas).[1]

      • Weigh the vial again.[1] The difference is your added mass.[1]

Technical Insight: Opening the vial introduces atmospheric moisture. Terminal alkynes are weakly acidic (


); while not instantly hydrolyzed, moisture promotes long-term degradation and oligomerization, which can be mistaken for volatility loss due to the formation of insoluble tars.[1]

Module 2: Reaction Setup (The "During" Phase)

Q: My TLC shows conversion, but my isolated yield is consistently 15-20% lower than expected. Where is it going?

A: You are likely losing material to the headspace or the inert gas exhaust .[1]

If you are running reactions (e.g., Sonogashira coupling, Click chemistry) in volatile solvents like THF or DCM at reflux, the partial pressure of your alkyne in the gas phase is non-negligible.[1]

The Fix: The "Cold-Wall" Closed System

  • Solvent Choice: Switch to higher-boiling solvents if the chemistry permits (e.g., 1,4-Dioxane or Toluene instead of THF).[1] This reduces the "stripping" effect where solvent vapors carry the alkyne out of the flask.[1]

  • Condenser Temp: Ensure your reflux condenser is set to -10°C or lower (using a circulating chiller), not just tap water.[1] This traps the aryl alkyne vapors effectively.[1]

  • Headspace: Minimize headspace. Use the smallest flask size that accommodates your reaction volume safely.

Module 3: Isolation & Workup (The "After" Phase)

Q: The compound disappears on the Rotavap. How do I remove solvent without losing product?

A: This is the most common failure point.[1] this compound forms azeotropes with common solvents, effectively lowering its own boiling point during evaporation.[1]

The Fix: The "Rule of 20" & Automated Vacuum Do not rely on "full vacuum" (e.g., <10 mbar) to strip solvents.[1]

Protocol: Controlled Isobaric Evaporation

Solvent Bath Temp (°C) Set Pressure (mbar) Rationale

| DCM | 35 | 850


 600 | Gentle removal; prevents "bumping" and aerosol loss.[1] |
| THF  | 40 | 350 

200 | Stop immediately when volume is low.[1] | | Ethyl Acetate | 40 | 250

150 | Do not go below 100 mbar.[1] |

Critical Step: Do NOT use a high-vacuum manifold (Schlenk line) to dry this compound to a constant weight. [1]

  • Why? At 0.1 mmHg, this compound will sublime/evaporate rapidly.[1]

  • Alternative: Dry on the rotavap at 20 mbar for maximum 5 minutes, then proceed immediately to the next step or analysis.

Module 4: Analytical Verification (The "Truth" Phase)

Q: Since I can't dry it completely without loss, how do I determine the yield?

A: Stop using gravimetric analysis (weighing the oil). It is inaccurate for volatile liquids.[1]

The Fix: Quantitative NMR (qNMR) Use an internal standard to quantify the mass in the presence of residual solvent.[1]

Validated qNMR Protocol:

  • Standard: Use 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at ~6.1 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm).[1]

  • Sample Prep:

    • Take your concentrated oil (still containing ~5-10% solvent).[1]

    • Add a precise mass of the Internal Standard (IS).[1]

    • Dissolve in

      
      .[1]
      
  • Calculation:

    
    [1]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (e.g., 1 for alkyne proton, 3 for IS)[1]
      
    • 
      : Molecular Weight[1][2][3]
      

Visual Troubleshooting Guides

Diagram 1: The "Safe-Path" Handling Workflow

Caption: A closed-loop workflow designed to minimize atmospheric exposure and vapor pressure loss during synthesis.[1]

SafeHandling Storage Storage (-20°C) Septum Vial Transfer Syringe Transfer (No Open Weighing) Storage->Transfer Warm to RT Reaction Reaction (Chilled Condenser) Transfer->Reaction Inert Gas Workup Controlled Evaporation (Rule of 20) Reaction->Workup Quench Analysis qNMR Quantification (Do Not High-Vac) Workup->Analysis Residual Solvent OK

Diagram 2: Troubleshooting Yield Loss

Caption: Logic tree for diagnosing mass balance deficits. Note the distinction between chemical instability and physical volatility.

YieldLoss Start Problem: Low Isolated Yield CheckCrude Check Crude NMR (Before Workup) Start->CheckCrude Conversion Is Conversion >90%? CheckCrude->Conversion NoConv Chemical Issue: Catalyst Poisoning or Degradation Conversion->NoConv No YesConv Physical Loss Conversion->YesConv Yes CheckVac Did you use High Vac (<1 mbar)? YesConv->CheckVac Volatilization Cause: Volatilization Use qNMR instead CheckVac->Volatilization Yes Sublimation Cause: Sublimation Check Condenser/Traps CheckVac->Sublimation No

References

  • PubChem. (n.d.).[1] 1-Ethynyl-3-methoxybenzene (Analogue Data). National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1963).[1] Phenylacetylene (General Handling of Aryl Alkynes).[1] Org. Synth. 1963, 43, 763.[1] Retrieved from [Link][1][4]

  • Chemistry LibreTexts. (2022). Overview of Rotary Evaporation (The "Rule of 20"). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1-Ethynyl-2-fluoro-3-methoxybenzene Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-Ethynyl-2-fluoro-3-methoxybenzene. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the bench to pilot or production scale. Our focus is on providing practical, experience-driven insights into the common hurdles of the Sonogashira cross-coupling reaction, which is the industry-standard method for this transformation.

Introduction: The Synthetic Challenge

This compound is a key building block in pharmaceutical and materials science, valued for its unique electronic and structural properties conferred by the fluoro, methoxy, and ethynyl functionalities. The most direct and common synthetic route involves a Sonogashira coupling. While robust at the lab scale, scaling this reaction introduces significant challenges related to catalyst stability, byproduct formation, safety, and purification. This document serves as a troubleshooting manual and a collection of frequently asked questions to ensure a safe, efficient, and reproducible scale-up.

Part 1: The Synthetic Workflow - A High-Level Overview

The production of this compound is typically achieved via a two-step process starting from a halogenated precursor. This involves a palladium- and copper-catalyzed Sonogashira coupling with a protected alkyne, followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1-Bromo-2-fluoro-3-methoxybenzene (or Iodo-analogue) D Protected Intermediate: 1-((Trimethylsilyl)ethynyl)-2-fluoro-3-methoxybenzene A->D Reaction B Trimethylsilylacetylene (TMSA) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Amine Base (e.g., TEA, DIPEA) C->D F Final Product: This compound D->F Reaction E Base (e.g., K₂CO₃) Solvent (e.g., Methanol) E->F G Start Reaction Stalled or Slow? Q1 Is Palladium Black visible? Start->Q1 Q2 Was the system rigorously deoxygenated? Q1->Q2 No A1 Likely Pd(0) Deactivation. - Increase ligand loading. - Check inert atmosphere. Q1->A1 Yes Q3 Is the base high-purity and dry? Q2->Q3 Yes A2 Oxygen promotes catalyst death and Glaser coupling. - Improve degassing of solvents and reagents. Q2->A2 No A3 Water can poison catalyst and base. - Use anhydrous reagents. - Check for amine-HX salt precipitation. Q3->A3 No A4 Continue investigating other parameters: - Temperature - Solvent - Reagent stoichiometry Q3->A4 Yes

Caption: Troubleshooting decision tree for a stalled Sonogashira reaction.

Question 4: I'm seeing a significant amount of a high-molecular-weight impurity, likely the homocoupled dimer of TMSA (bis(trimethylsilyl)acetylene). How can I prevent this?

Answer: This side reaction, known as Glaser or Hay coupling, is the most common byproduct-forming pathway in Sonogashira reactions. It is promoted by the copper co-catalyst in the presence of oxygen. [1][2]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all solvents and the reactor headspace are rigorously deoxygenated before and during the reaction. A nitrogen or argon sparge of the solvent prior to use is highly recommended.

  • Minimize Copper Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the CuI loading to the minimum effective level, typically 1-5 mol %.

  • Consider "Copper-Free" Sonogashira: For particularly sensitive substrates, copper-free conditions can be employed. [3]These reactions often require a different palladium catalyst/ligand system and may need higher temperatures, but they completely eliminate the Glaser coupling pathway. [1]* Control Reagent Addition: Adding the aryl halide slowly to the mixture of the alkyne and catalysts can sometimes help, as it keeps the concentration of the more precious alkyne high relative to the intermediate species that can lead to homocoupling.

Section C: Deprotection of the TMS Group

Question 5: What is the best method for removing the TMS group at scale without affecting the fluoro- and methoxy-substituents?

Answer: The goal is a mild, cost-effective, and simple deprotection. The two most common and scalable methods are basic hydrolysis and fluoride-mediated cleavage.

  • Basic Hydrolysis (Recommended for Scale-Up):

    • Reagents: Potassium carbonate (K₂CO₃) in methanol (MeOH). [4][5] * Advantages: This is the most cost-effective and operationally simple method for large-scale work. The reagents are inexpensive, the reaction is typically run at room temperature, and the work-up is a simple filtration and solvent swap. It is very mild and highly selective for the TMS-alkyne bond, with no risk to the aryl-fluorine or aryl-methoxy bonds. [4] * Protocol: See the detailed protocol in Part 3.

  • Fluoride-Mediated Cleavage:

    • Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF. [6] * Advantages: This method is extremely fast and efficient.

    • Disadvantages for Scale-Up: TBAF is significantly more expensive than K₂CO₃. The work-up can be more complex due to the presence of tetr butylammonium salts, which can sometimes create emulsions. There is also a higher level of hazardous waste to consider. [6] Recommendation: For the production of this compound, potassium carbonate in methanol is the superior choice for scale-up due to its low cost, simplicity, and high selectivity. [4]

Section D: Safety & Handling

Question 6: What are the primary safety hazards I should be concerned with during this process?

Answer: While this synthesis does not involve some of the most hazardous reagents in organic chemistry, a robust safety assessment is mandatory.

  • Palladium and Copper Catalysts: These are heavy metal catalysts. Inhalation of dusts and skin contact should be avoided. Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. [7]Waste streams containing these metals must be handled and disposed of according to environmental regulations.

  • Amine Bases (TEA, DIPEA): These are corrosive and have strong, irritating vapors. All transfers should be conducted in a well-ventilated fume hood or a closed system. [8]* Solvents (THF, Toluene, etc.): These are flammable organic solvents. Ensure the reactor is properly grounded to prevent static discharge, and eliminate all ignition sources from the area.

  • Pyrophoric Reagents (If Used): Although not in the recommended primary route, some alkyne syntheses may involve pyrophoric reagents like n-butyllithium (n-BuLi). These materials ignite spontaneously on contact with air. [7][9]Handling them requires specialized training and equipment, such as working under an inert atmosphere and using syringe or cannula transfer techniques. [8][10][11]Always have a Class D fire extinguisher (for metal fires) readily available when working with such reagents. [9]* Product Stability: While generally stable, some substituted aryl acetylenes can have limited thermal stability. [12]It is prudent to assess the thermal stability of the final product using techniques like Differential Scanning Calorimetry (DSC) before attempting large-scale distillation. The presence of fluorine can sometimes impact the stability of adjacent functional groups, though in this aromatic system, it is expected to be robust. [13][14]

Part 3: Scalable Experimental Protocols

Protocol 1: Sonogashira Coupling - Synthesis of 1-((Trimethylsilyl)ethynyl)-2-fluoro-3-methoxybenzene (Kilogram Scale)

  • Equipment: A suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen/argon inlet/outlet.

  • Reagents:

    • 1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq)

    • Trimethylsilylacetylene (TMSA) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

    • Triphenylphosphine (PPh₃) (0.04 eq)

    • Copper(I) Iodide (CuI) (0.02 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Toluene (approx. 5-10 L per kg of starting material)

  • Procedure:

    • Charge the reactor with 1-Bromo-2-fluoro-3-methoxybenzene, Pd(OAc)₂, PPh₃, and CuI.

    • Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

    • Add the degassed toluene, followed by the degassed triethylamine via a pump or pressure transfer.

    • Begin agitation and heat the mixture to 60-65 °C.

    • Slowly add the degassed trimethylsilylacetylene (TMSA) to the reactor over 1-2 hours using a dosing pump. Maintain the internal temperature below 70 °C.

    • Hold the reaction at 60-65 °C and monitor its progress by HPLC or GC every 2-4 hours. The reaction is typically complete within 8-16 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues and amine salts. Wash the cake with additional toluene.

    • The resulting toluene solution containing the protected intermediate can be taken directly to the next step or concentrated for purification if necessary.

Protocol 2: TMS Deprotection - Synthesis of this compound

  • Equipment: Reactor (can be the same as the previous step after cleaning or a new one).

  • Reagents:

    • Toluene solution of the protected intermediate from the previous step.

    • Potassium Carbonate (K₂CO₃) (3.0 eq relative to the starting halide)

    • Methanol (MeOH) (approx. 3-5 L per kg of starting material)

  • Procedure:

    • To the agitated toluene solution of the protected intermediate at room temperature, add the methanol.

    • Add the solid potassium carbonate in portions. A mild exotherm may be observed.

    • Stir the resulting slurry at room temperature (20-25 °C) for 2-4 hours. Monitor the deprotection by HPLC or GC.

    • Once the reaction is complete, add water to dissolve the salts.

    • Separate the organic (toluene) layer. Extract the aqueous layer once more with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the toluene solution under reduced pressure to yield the crude this compound.

    • Purify the final product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/toluene).

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2017). BYJU'S. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024). Retrieved from [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved from [Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is the Process for Handling Pyrophoric Materials Like Magnesium? (2025). Okon Recycling. Retrieved from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2020). YouTube. Retrieved from [Link]

  • Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]

  • The trimethylsilyl (TMS) group, used as a protecting group for al... (2024). Study Prep in Pearson+. Retrieved from [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC - NIH. Retrieved from [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). JACS Au - ACS Publications. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). Retrieved from [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. (2024). ACS Engineering Au. Retrieved from [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Retrieved from [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC. Retrieved from [Link]

  • Thermodynamic parameters of fluorinated and methoxy groups in cyclohexane. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Vinylsilanes as Ethylene Surrogates: Rh(I)-Catalyzed Direct Hydroarylation of In Situ Generated Ethylene. (2026). Organic Letters - ACS Publications. Retrieved from [Link]

  • 10.8: Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Retrieved from [Link]

  • Ferrocene, ethynyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved from [Link]

  • Subchronic and developmental toxicity of aromatic extracts. (n.d.). PubMed. Retrieved from [Link]

  • A Comprehensive Review of the Harmful Compounds in Electronic Cigarettes. (n.d.). PMC. Retrieved from [Link]

  • Environmental persistence, bioaccumulation, and hazards of chemicals in e-cigarette e-liquids: Shortlisting chemicals for risk assessments. (n.d.). PMC. Retrieved from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 1-Ethynyl-2-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-Ethynyl-2-fluoro-3-methoxybenzene is a critical fluorinated intermediate used in the synthesis of mGluR5 antagonists and advanced oncology pharmacophores (e.g., Erlotinib derivatives). Its structural rigidity, provided by the ethynyl group, and the electronic modulation from the fluoro-methoxy substitution pattern make it a high-value building block.

However, its synthesis—typically via Sonogashira coupling—often yields challenging impurity profiles, including regioisomers (e.g., 1-ethynyl-2-fluoro-4-methoxybenzene) and halo-precursors (e.g., 1-bromo-2-fluoro-3-methoxybenzene).

This guide compares the performance of standard C18 stationary phases against Fluorinated (PFP) and Phenyl-Hexyl phases. While C18 is sufficient for gross purity, Pentafluorophenyl (PFP) phases are superior for separating closely eluting regioisomers due to specific fluorine-fluorine and


-

interactions.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before method selection, the separation goals must be defined based on the synthetic route.

Synthetic Pathway & Impurity Origin

The primary synthesis involves the coupling of a protected acetylene with a di-halo aromatic precursor.

SynthesisPath Precursor 1-Bromo-2-fluoro- 3-methoxybenzene Intermediate TMS-Protected Intermediate Precursor->Intermediate Sonogashira Impurity1 Impurity A: Unreacted Bromide Precursor->Impurity1 Residual Impurity3 Impurity C: Regioisomer (4-methoxy analog) Precursor->Impurity3 Isomeric Contam. Reagent TMS-Acetylene (Pd/Cu Catalyst) Reagent->Intermediate Impurity2 Impurity B: Glaser Homocoupling (Dimer) Reagent->Impurity2 Side Rxn Product 1-Ethynyl-2-fluoro- 3-methoxybenzene (Target) Intermediate->Product Deprotection

Figure 1: Synthetic pathway highlighting the origin of critical impurities.[1] Separation of the target from Impurity C (Regioisomer) is the primary chromatographic challenge.

Comparative Guide: Stationary Phase Selection

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.[2]

  • Performance: Effective for separating the target from highly polar reaction byproducts (catalysts, salts).

  • Limitation: Often fails to resolve positional isomers (e.g., 3-methoxy vs. 4-methoxy) because the hydrophobicity (

    
    ) is nearly identical.
    
Option B: PFP (Pentafluorophenyl) – Recommended
  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    interactions
    , dipole-dipole interactions, and shape selectivity .
  • Why it wins: The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte. The rigid ethynyl group enhances the shape selectivity effect, allowing baseline resolution of isomers that co-elute on C18.

Option C: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    stacking.
  • Performance: Better than C18 for aromatics but lacks the specific "fluoro-fluoro" retention mechanism of PFP.

Comparative Data Summary (Simulated based on Selectivity Principles)
ParameterC18 (Standard)Phenyl-HexylPFP (Fluorinated)
Retention Mechanism Hydrophobicity

-

Stacking

-

+ Dipole + Shape
Isomer Resolution (

)
< 1.2 (Co-elution risk)1.5 - 2.0> 2.5 (Baseline)
Tailing Factor (

)
1.0 - 1.11.1 - 1.21.0 - 1.1
Run Time FastModerateModerate
Suitability Raw Material IDGeneral PurityTrace Impurity Profiling

Detailed Experimental Protocols

Sample Preparation[3][4]
  • Diluent: 50:50 Acetonitrile:Water. (Avoid pure MeOH as it may induce degradation/solvolysis of the alkyne over long storage).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb aromatic alkynes).

Recommended Method (PFP Phase)

This protocol is designed to be self-validating, ensuring separation of the target from both the precursor (bromide) and the dimer.

  • Column: Ace 5 C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or 3 µm).

  • Temperature: 35°C (Controls selectivity).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile (MeOH increases pressure and alters selectivity unfavorably for this separation).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for polar elution
12.085Gradient ramp
15.085Wash
15.130Re-equilibration
20.030End
Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for different impurity profiles.

MethodDev Start Start: 1-Ethynyl-2-fluoro- 3-methoxybenzene Screen Screen C18 Column Gradient 5-95% B Start->Screen CheckRes Check Resolution (Rs) of Regioisomers Screen->CheckRes Success Rs > 2.0 Validate C18 Method CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No SwitchPFP Switch to PFP Column (Methanol vs ACN Screen) Fail->SwitchPFP OptSelect Optimize Selectivity: Change Temp or Modifier SwitchPFP->OptSelect Final Finalize PFP Method OptSelect->Final

Figure 2: Decision tree prioritizing column chemistry switching over complex mobile phase manipulation.

Scientific Rationale & Troubleshooting

Why Formic Acid?

While the target molecule is neutral, impurities from the Sonogashira coupling (e.g., amine bases if used as ligands) require pH control. 0.1% Formic acid ensures sharp peak shapes for any ionizable contaminants.

The "Fluorine Effect"

On a PFP column, the 2-fluoro substituent on the benzene ring interacts with the pentafluorophenyl stationary phase. A regioisomer with the fluorine at the 4-position will have a distinct steric and electronic interaction profile, resulting in a shift in retention time (


) that C18 cannot achieve based on hydrophobicity alone.
Troubleshooting Guide
  • Peak Tailing: Likely due to residual silanol interactions if the column is old. Switch to a "end-capped" column or increase buffer strength (e.g., 10mM Ammonium Formate).

  • Ghost Peaks: Check the water source. Alkynes are sensitive to trace metal ions; ensure LC-MS grade solvents are used.

  • Retention Drift: The ethynyl group is reactive. Ensure the autosampler is kept at 4°C to prevent on-instrument degradation.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[5] Discusses the necessity of specialized columns for structural isomers.

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Highlights the "fluorophilicity" mechanism essential for separating fluorinated aromatics.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2026).[3] Authoritative review on using fluorinated phases for difficult selectivity challenges.

  • Identification, synthesis and structure assignment of two impurities of Erlotinib. Journal of the Mexican Chemical Society. (2019).[1][6] Provides context on ethynyl-aromatic impurities in pharmaceutical synthesis.

Sources

A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Alkynes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, alkynes stand as versatile building blocks, pivotal in the construction of complex molecular architectures. The strategic incorporation of fluorine into these acetylenic scaffolds has emerged as a powerful tool in drug discovery and materials science, primarily due to the unique electronic properties, metabolic stability, and lipophilicity that fluorine atoms impart.[1][2][3] This guide provides a comparative analysis of the reaction yields of fluorinated versus non-fluorinated alkynes across several common and impactful transformations, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Influence of Fluorine: Electronic and Steric Considerations

The high electronegativity of fluorine profoundly alters the electronic nature of the alkyne triple bond.[4] Electron-withdrawing fluoroalkyl groups, such as the trifluoromethyl (CF3) group, decrease the electron density of the π-system, making the alkyne more electrophilic and susceptible to nucleophilic attack.[5] Conversely, this electron deficiency can disfavor reactions proceeding through electron-rich transition states.

Sterically, while a single fluorine atom is relatively small (van der Waals radius of 1.47 Å), a trifluoromethyl group has a steric demand comparable to an ethyl group.[6] This can influence the accessibility of the triple bond to catalysts and reagents, thereby affecting reaction rates and, consequently, yields.[7]

Comparative Yield Analysis in Key Transformations

The impact of fluorination on reaction yield is highly context-dependent, varying with the reaction type, catalyst system, and substrate. Below, we explore these differences in three critical classes of alkyne reactions: Cycloaddition Reactions, Cross-Coupling Reactions, and Hydration Reactions.

Cycloaddition Reactions

Cycloaddition reactions are fundamental for the synthesis of heterocyclic and carbocyclic systems. The [3+2] cycloaddition between an azide and an alkyne to form a triazole, a cornerstone of "click chemistry," serves as an excellent case for comparison.

Fluorinated alkynes often participate readily in these reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with small fluorinated azides proceeds with high selectivity.[8] The electrophilic nature of fluorinated alkynes can also enable cycloadditions with less reactive partners.[8]

Experimental Data Summary: Azide-Alkyne Cycloadditions

Alkyne TypeAzide PartnerCatalyst SystemYield (%)Reference
Phenylacetylene (Non-fluorinated)Benzyl AzideCuSO₄·5H₂O, Na L-ascorbate~95%General Knowledge
Ethyl propiolate (Non-fluorinated)Benzyl AzideCuSO₄·5H₂O, Na L-ascorbate~90%General Knowledge
3,3,3-Trifluoropropyne (Fluorinated)Benzyl AzideCu(I)High[8]
Ethyl 4,4,4-trifluoro-2-butynoate (Fluorinated)Benzyl AzideCu(I)High[8]
4-Trifluoromethylphenylacetylene (Fluorinated)Fluorinated AzidesCuMeSaIHigh[8]

Insights and Causality: The strong electron-withdrawing nature of the trifluoromethyl group can enhance the rate of copper-catalyzed cycloadditions. This is attributed to the increased polarization of the alkyne C-H bond, facilitating its deprotonation and the subsequent formation of the copper acetylide intermediate. Furthermore, the resulting triazole ring benefits from the electronic stabilization provided by the fluorinated substituent.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To a solution of the alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of water and t-butanol, add sodium L-ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv).

  • Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: CuAAC Reaction

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne Alkyne Stirring Stir at RT Alkyne->Stirring Azide Azide Azide->Stirring Solvent t-BuOH/H₂O Solvent->Stirring Ascorbate Na L-Ascorbate Ascorbate->Stirring CuSO4 CuSO₄·5H₂O CuSO4->Stirring Extraction Extraction Stirring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Triazole Product Purification->Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The electronic properties of fluorinated alkynes and aryl halides significantly influence the efficiency of this transformation.

While electron-deficient aryl halides are generally more reactive in palladium-catalyzed cross-coupling reactions, the effect on the alkyne partner is more nuanced. The increased acidity of the terminal proton in a fluorinated alkyne can facilitate the formation of the copper acetylide, a key intermediate in the catalytic cycle.

Experimental Data Summary: Sonogashira Cross-Coupling

Alkyne PartnerAryl Halide PartnerCatalyst SystemBaseYield (%)Reference
Phenylacetylene (Non-fluorinated)IodobenzenePd(PPh₃)₄, CuIEt₃N~90%[9]
Phenylacetylene (Non-fluorinated)4-FluoroiodobenzenePd(PPh₃)₄, CuIEt₃N~85%[10]
1-Hexyne (Non-fluorinated)6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄, CuIEt₃N93%[11]
Propargyl alcohol (Non-fluorinated)6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄, CuIEt₃N90%[11]
(Trifluoromethyl)acetylene (Fluorinated)IodobenzenePd(dba)₂, P(t-Bu)₃, CuICs₂CO₃Moderate to Good[1]

Insights and Causality: In the case of coupling fluorinated aryl halides, the strong electron-withdrawing effect of fluorine can activate the C-X bond towards oxidative addition to the palladium(0) catalyst. When using fluorinated alkynes, the enhanced acidity of the terminal proton can accelerate the formation of the copper acetylide, potentially leading to higher reaction rates. However, the overall yield will be a balance of these electronic effects throughout the catalytic cycle. In some instances, highly electron-deficient fluorinated alkynes might undergo side reactions.

Experimental Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or THF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite. Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Catalytic Cycle Diagram: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Product R¹-C≡CR² pd_trans->Product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Base, R²C≡CH cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_x Transmetalation to Pd

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Hydration of Alkynes

The hydration of alkynes to form ketones is a classic transformation. Metal-free, acid-catalyzed hydration often proceeds via a vinyl carbocation intermediate. The stability of this intermediate is paramount to the reaction's success.

Fluorine's strong inductive electron-withdrawing effect can destabilize an adjacent carbocation, making the hydration of fluorinated alkynes under these conditions challenging. However, in the presence of highly polar, non-nucleophilic solvents like trifluoroethanol (TFE), the reaction can proceed efficiently.[12]

Experimental Data Summary: Alkyne Hydration

AlkyneCatalystSolventYield (%)Reference
Phenylacetylene (Non-fluorinated)TfOHTFE>95%[12]
1-Octyne (Non-fluorinated)TfOHTFE88%[12]
1-Phenyl-1-propyne (Non-fluorinated)TfOHTFE92%[12]
4-Fluorophenylacetylene (Fluorinated)Au(I) complexDioxane/H₂OGood to Excellent[13]
1-(4-(Trifluoromethyl)phenyl)ethan-1-one (from corresponding alkyne)TfOHTFE93%[12]

Insights and Causality: For non-fluorinated alkynes, acid-catalyzed hydration proceeds readily, especially with aryl-substituted alkynes that can stabilize the vinyl carbocation. For alkynes bearing electron-withdrawing fluorinated groups, the destabilization of the vinyl carbocation intermediate can hinder the reaction. However, the use of a highly ionizing and stabilizing solvent like TFE can overcome this barrier, enabling high yields.[12] Alternatively, gold-catalyzed hydration provides a milder pathway that avoids the formation of a free vinyl carbocation, thus being more tolerant of electron-withdrawing groups.[13][14]

Experimental Protocol: Metal-Free Markovnikov-Type Alkyne Hydration

  • Reaction Setup: To a solution of the alkyne (1.0 mmol) in trifluoroethanol (TFE, 2 mL), add water (1.5 mmol).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1 mmol) to the mixture.

  • Reaction Execution: Stir the reaction at the appropriate temperature (25-70 °C).

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.[12]

Mechanistic Diagram: Role of TFE in Stabilizing the Vinyl Cation

Hydration_Mechanism Alkyne R-C≡CH Protonation Protonation (H⁺) Alkyne->Protonation VinylCation Vinyl Cation [R-C⁺=CH₂] Protonation->VinylCation TFE_Stabilization TFE Solvent Cage (Stabilization) VinylCation->TFE_Stabilization Nucleophilic_Attack H₂O Attack VinylCation->Nucleophilic_Attack Enol Enol Intermediate Nucleophilic_Attack->Enol Keto Ketone Product Enol->Keto Tautomerization

Caption: Proposed role of trifluoroethanol (TFE) in stabilizing the vinyl cation intermediate in alkyne hydration.

Conclusion and Future Outlook

The introduction of fluorine into alkyne-containing molecules offers a powerful strategy for tuning their chemical and physical properties. This guide demonstrates that while fluorination can significantly impact reaction yields, these effects are predictable and can often be mitigated or even leveraged through careful selection of reaction conditions. In cycloaddition and certain cross-coupling reactions, the electron-withdrawing nature of fluoroalkyl groups can be advantageous, leading to comparable or even enhanced yields. In reactions proceeding through carbocationic intermediates, such as acid-catalyzed hydration, fluorinated substrates may require specialized conditions, like the use of highly stabilizing solvents, to achieve high efficiency. As the demand for complex fluorinated molecules continues to grow, a deeper understanding of the reactivity of fluorinated alkynes will be crucial for the development of novel and efficient synthetic methodologies.

References

  • Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters. [Link]

  • 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. ACS Publications. [Link]

  • Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters. [Link]

  • Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. europepmc.org. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. eprints.soton.ac.uk. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. PubMed. [Link]

  • The hydrosilylation of various fluorinated alkynes. ResearchGate. [Link]

  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers. [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]

  • Fluorogenic alkynes for cycloaddition with azides. ResearchGate. [Link]

  • Rhodium-Catalyzed [2 + 2 + 2] Cycloaddition of Various Fluorine-Containing Alkynes — Novel Synthesis of Multi-Substituted Fluoroalkylated Aromatic Compounds. Sci-Hub. [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Inorganic Chemistry. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. ijcrt.org. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. pubs.rsc.org. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. tcd.ie. [Link]

  • Metal-Free Markovnikov-Type Alkyne Hydration under Mild Conditions. organic-chemistry.org. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

  • Selective Ni-catalyzed cross-electrophile coupling of alkynes, fluoroalkyl halides, and vinyl halides. sciencedirect.com. [Link]

  • Cu(I)-Catalyzed Cross-Coupling of Terminal Alkynes with Trifluoromethyl Ketone N-Tosylhydrazones: Access to 1,1-Difluoro-1,3-enynes. Organic Letters. [Link]

  • Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF. Organic Letters. [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Publishing. [Link]

  • Hydrofluorination of Alkynes Catalysed by Gold Bifluorides. PubMed. [Link]

  • Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions. PubMed. [Link]

  • Recent Advances on Fluorine Chemistry. MDPI. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. ResearchGate. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC. [Link]

  • 18F-Labeling Using Click Cycloadditions. PMC. [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. repositorio.uam.es. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-2-fluoro-3-methoxybenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. The disposal of a compound like 1-Ethynyl-2-fluoro-3-methoxybenzene is not a routine task; it requires a nuanced understanding of its unique chemical properties. This guide moves beyond generic protocols to provide a detailed, risk-based framework for its proper disposal, ensuring the safety of personnel and compliance with environmental regulations.

The structure of this molecule—an aromatic ring functionalized with a halogen (fluoro), an acetylenic group (ethynyl), and a methoxy group—presents a trifecta of considerations for waste management. Each functional group contributes to its hazard profile and dictates the precise disposal pathway it must follow.

Part 1: Hazard Profile and Core Safety Principles

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structural components provide a clear and reliable basis for hazard assessment.

Key Hazard Considerations:

Hazard ClassCausality and Scientific Rationale
Halogenated Organic Compound The presence of a carbon-fluorine bond classifies this compound as a halogenated organic.[1][2] Halogenated waste streams are treated differently than non-halogenated ones, typically via high-temperature incineration, due to the potential to form acidic gases (like HF) and other hazardous byproducts.[2] Mixing these wastes contaminates the non-halogenated stream, significantly increasing disposal costs and violating regulatory standards.[1][2]
Flammability Structurally similar compounds, such as 1-Ethynyl-2-fluorobenzene and 3-Fluoroanisole, are classified as flammable liquids.[3][4] The ethynyl group, in particular, contributes to this flammability.[5][6] Therefore, this compound must be handled away from all ignition sources, and precautions against static discharge are mandatory.[3][7]
Reactivity of Acetylenic Group The terminal ethynyl group is the most significant reactivity hazard. Acetylenic compounds can form explosive heavy metal acetylides with copper, silver, and mercury.[5][8] Therefore, this waste must never come into contact with pipes, fittings, or equipment containing these metals.
Irritant and Potential Toxicity Substituted benzenes and fluorinated aromatics frequently cause skin, eye, and respiratory irritation.[3][9] All handling and disposal operations should be conducted under the assumption that the compound is, at minimum, a potent irritant.

Required Personal Protective Equipment (PPE):

Proper PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound and its waste products.

EquipmentSpecification
Eye Protection Chemical splash goggles with side shields are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or holes before use.[10]
Body Protection A standard laboratory coat must be worn to protect from splashes. For larger quantities, a chemically resistant apron is recommended.
Respiratory Protection All handling of the pure compound and its concentrated waste must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

G cluster_containers start Start: Waste Generation assess_type Assess Waste Type (Liquid vs. Solid) start->assess_type liquid_waste Liquid Waste Stream assess_type->liquid_waste  Liquid solid_waste Contaminated Solid Waste (Gloves, Wipes, Absorbent) assess_type->solid_waste Solid   segregate CRITICAL STEP: Segregate as HALOGENATED Waste liquid_waste->segregate container_liquid Select Appropriate Liquid Waste Container liquid_waste->container_liquid solid_waste->segregate container_solid Select Appropriate Solid Waste Container solid_waste->container_solid labeling Label Container Correctly (Contents, Hazards, Date) container_liquid->labeling container_solid->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange EHS Pickup storage->pickup

Caption: Waste Disposal Workflow for this compound.

Step 1: Waste Segregation This is the most critical step. As a fluorinated compound, this compound waste must be collected in a designated halogenated organic waste container.[1][2][11]

  • Action: Establish two separate waste streams at the point of generation: one for halogenated liquids and one for non-halogenated liquids.

  • Causality: Failure to segregate leads to costly re-processing of the entire non-halogenated solvent stream and is a common regulatory violation.[2] Even trace amounts can contaminate a large drum of waste.

Step 2: Containerization

  • Liquid Waste: Collect all liquid residues, including rinsate from cleaning glassware, in a designated, leak-proof container with a screw-top cap.[2] The container must be made of a material compatible with organic solvents (e.g., polyethylene or glass).

  • Solid Waste: All contaminated solids (e.g., gloves, absorbent pads, silica gel, filter paper) must be collected separately in a labeled, sealed bag or a dedicated solid waste container.[10] Do not dispose of these items in the regular trash.

Step 3: Labeling Proper labeling is mandated by regulatory bodies like the EPA and OSHA. The label must be filled out as waste is added.

  • Action: Affix a hazardous waste tag to the container before adding the first drop of waste.[11]

  • Required Information:

    • The words "Hazardous Waste" .[10]

    • Full Chemical Names: List "this compound" and any other solvents or reagents present with their approximate percentages. Do not use abbreviations or chemical formulas.[1][11]

    • Hazard Identification: Check the relevant hazard boxes (e.g., Flammable, Toxic).[10]

    • Generator Information: Name and contact information for the responsible researcher or lab.

Step 4: Storage Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Keep the waste container tightly closed except when actively adding waste.[9][11] Store the container in a well-ventilated area, away from general work areas and ignition sources.[10] Secondary containment (such as a larger tub) is highly recommended to contain potential leaks.

Step 5: Final Disposal

  • Action: Schedule regular hazardous waste pickups with your institution's Environmental Health and Safety (EHS) department.[10] Do not allow large quantities of waste to accumulate. Your EHS office is the final authority on disposal procedures and will manage the transport to a licensed hazardous waste disposal facility.

Part 3: Emergency Procedures – Spill Management

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Small Spills (e.g., <100 mL inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[10]

  • Collection: Carefully sweep the absorbed material into a sealed container.[10] Use non-sparking tools for this process.[3][7]

  • Disposal: Label the container as "Hazardous Waste: this compound spill debris" and dispose of it as halogenated solid waste.

  • Decontamination: Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[10]

Large Spills (e.g., outside a fume hood or >100 mL):

  • EVACUATE: Immediately evacuate all non-essential personnel from the area.[10]

  • ALERT: Notify your supervisor and contact your institution's EHS department or emergency response number immediately.

  • SECURE: If safe to do so, close the door to the laboratory to contain vapors.

  • DO NOT attempt to clean up a large spill yourself. Wait for the trained emergency response team.

By adhering to this detailed protocol, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations. This builds a foundation of trust in our laboratory practices and underscores our commitment to safety beyond the product itself.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available from: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available from: [Link]

  • 1910.102 - Acetylene. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • SAFETY DATA SHEET - Acetylene. Matheson Tri-Gas. Available from: [Link]

  • 1910.253 - Oxygen-fuel gas welding and cutting. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Occupational Safety Fact Sheet Compressed Acetylene Gas. University of Pennsylvania EHRS. Available from: [Link]

  • Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. US Environmental Protection Agency (EPA). Available from: [Link]

  • Lead - Brief Profile. European Chemicals Agency (ECHA). Available from: [Link]

  • Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. US Environmental Protection Agency (EPA). Available from: [Link]

  • Benzene NESHAP FAQ Handbook for Subparts BB and FF. US Environmental Protection Agency (EPA). Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency (EPA). Available from: [Link]

  • 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations. eCFR. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.